Product packaging for Danofloxacin-D3(Cat. No.:)

Danofloxacin-D3

Cat. No.: B11928624
M. Wt: 360.4 g/mol
InChI Key: QMLVECGLEOSESV-DEPZVSDUSA-N
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Description

Danofloxacin-D3 is a useful research compound. Its molecular formula is C19H20FN3O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20FN3O3 B11928624 Danofloxacin-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20FN3O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1/i1D3

InChI Key

QMLVECGLEOSESV-DEPZVSDUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F

Origin of Product

United States

Foundational & Exploratory

What is Danofloxacin-D3 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Application of Danofloxacin-D3 in Quantitative Research

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. This compound is the deuterium-labeled form of Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1] Its primary application in research is as an internal standard for the accurate quantification of Danofloxacin in complex biological matrices through isotope dilution mass spectrometry.

Core Concepts: The Role of an Isotope-Labeled Internal Standard

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass. This compound, with three deuterium atoms replacing three hydrogen atoms, serves this purpose perfectly for Danofloxacin analysis. The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Correction for Matrix Effects: Biological samples (e.g., plasma, tissue) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to Danofloxacin, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., extraction, cleanup), some of the analyte may be lost. The internal standard is added at the beginning of this process, and any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring the final analyte-to-IS ratio remains constant.

  • Improved Precision and Accuracy: By normalizing for variations in sample preparation, injection volume, and instrument response, the use of an isotope-labeled internal standard significantly enhances the precision and accuracy of the quantitative results.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of both Danofloxacin and its deuterated analog is crucial for method development and data interpretation.

PropertyDanofloxacinThis compound
Chemical Formula C₁₉H₂₀FN₃O₃C₁₉H₁₇D₃FN₃O₃
Molecular Weight 357.38 g/mol 360.40 g/mol
CAS Number 112398-08-01217860-94-0 (mesylate salt)
Appearance White to off-white crystalline powderWhite to off-white solid
Mechanism of Action Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair.Same as Danofloxacin (as it is used as a tracer, not for its pharmacological effect in research applications).

Primary Use in Research: Quantitative Analysis

The predominant use of this compound is as an internal standard in quantitative analytical methods, most notably in pharmacokinetic studies and residue analysis.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug in biological fluids like plasma and tissues over time is critical.

A typical workflow for a pharmacokinetic study of Danofloxacin in an animal model, such as cattle, would involve the administration of a defined dose of Danofloxacin.[2] Blood samples are then collected at various time points. In the laboratory, a known amount of this compound is added to each plasma sample before processing. The samples are then extracted, and the concentrations of both Danofloxacin and this compound are measured by LC-MS/MS. The ratio of the Danofloxacin peak area to the this compound peak area is used to calculate the exact concentration of Danofloxacin in the original plasma sample.

G Pharmacokinetic Study Workflow with Internal Standard cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_pk_analysis Pharmacokinetic Analysis A Danofloxacin Administration to Animal B Blood Sample Collection at Timed Intervals A->B C Addition of Known Amount of this compound (Internal Standard) to Plasma Samples B->C Transfer to Lab D Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) C->D E LC-MS/MS Analysis D->E F Data Processing: Calculate Danofloxacin/Danofloxacin-D3 Ratio E->F G Quantification of Danofloxacin Concentration F->G H Plot Concentration vs. Time Curve G->H I Calculate PK Parameters (e.g., Cmax, Tmax, AUC, Half-life) H->I G Analytical Workflow for Danofloxacin Quantification A Sample Collection (e.g., Plasma) B Addition of this compound (Internal Standard) A->B C Protein Precipitation with Acetonitrile B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution in Mobile Phase E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H G Simplified Mechanism of Action of Danofloxacin cluster_bacterium Bacterial Cell Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Danofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

References

Danofloxacin-D3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Danofloxacin-D3, a deuterated analog of the fluoroquinolone antibiotic Danofloxacin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic fluoroquinolone antibacterial agent where three hydrogen atoms on the N-methyl group of the diazabicyclo[2.2.1]heptane ring have been replaced with deuterium. This isotopic substitution is primarily utilized in pharmacokinetic studies and as an internal standard in analytical assays.

Chemical Structure:

this compound Chemical Structure
Figure 1. Chemical Structure of this compound

Physicochemical and Spectroscopic Properties:

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Danofloxacin.

Table 1: Physicochemical Properties

PropertyThis compoundDanofloxacin
Molecular Formula C₁₉H₁₇D₃FN₃O₃[1]C₁₉H₂₀FN₃O₃
Molecular Weight 360.40 g/mol [1]357.38 g/mol
CAS Number 1825377-28-3[1]112398-08-0
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point Not explicitly reported for D3; 263 °C (Danofloxacin)263 °C
Solubility (g/L) of Danofloxacin Data not available for D3 variant. For Danofloxacin: Water (172-205), Acetic acid (90-500), Acetone (<0.1), DMSO (10-33), Ethanol (<0.1), Hexane (<0.1), Methanol (1-10)

Table 2: Spectroscopic Data (Predicted and Experimental for related compounds)

Spectroscopic DataInformation
¹H NMR Spectrum Predicted spectra are available in chemical databases. Experimental data would show characteristic shifts for the aromatic, cyclopropyl, and diazabicycloheptane protons, with the absence of the N-methyl proton signal.
¹³C NMR Spectrum Predicted spectra are available. Key signals would correspond to the carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry The deuterated nature of this compound makes it easily distinguishable from Danofloxacin by a 3-unit mass shift. Fragmentation patterns of fluoroquinolones typically involve losses of the piperazine side chain and decarboxylation.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Danofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is essential for the decatenation (separation) of daughter chromosomes following DNA replication.

The inhibition of these enzymes by Danofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks, which ultimately triggers bacterial cell death.

Signaling Pathway of Fluoroquinolone Action:

Fluoroquinolone_Action Danofloxacin This compound BacterialCell Bacterial Cell Danofloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Gram-negative) BacterialCell->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) BacterialCell->Topo_IV Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Inhibits Decatenation Chromosome Decatenation Topo_IV->Decatenation Inhibits Replication DNA Replication & Transcription Supercoiling->Replication Decatenation->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Figure 2. Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

Synthesis_Workflow Quinolone_Core Fluoroquinolone Core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid) Coupling Coupling Reaction Quinolone_Core->Coupling Piperazine_Precursor Piperazine Precursor ((1S,4S)-2,5-diazabicyclo[2.2.1]heptane) Piperazine_Precursor->Coupling Intermediate Desmethyl-Danofloxacin Coupling->Intermediate Methylation Deutero-methylation Intermediate->Methylation Deuterated_Reagent Deuterated Methylating Agent (e.g., CD₃I) Deuterated_Reagent->Methylation Danofloxacin_D3 This compound Methylation->Danofloxacin_D3 Purification Purification (e.g., HPLC) Danofloxacin_D3->Purification DNA_Gyrase_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Interpretation Relaxed_DNA Relaxed Plasmid DNA Add_ATP Add ATP (Initiate) Relaxed_DNA->Add_ATP Assay_Buffer Assay Buffer Assay_Buffer->Add_ATP Test_Compound This compound (Varying Concentrations) Test_Compound->Add_ATP DNA_Gyrase_Enzyme DNA Gyrase Enzyme DNA_Gyrase_Enzyme->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction (SDS/EDTA) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Stain and Visualize (UV light) Agarose_Gel->Visualize Supercoiled_DNA Supercoiled DNA Band Visualize->Supercoiled_DNA Relaxed_DNA_Band Relaxed DNA Band Visualize->Relaxed_DNA_Band Inhibition Inhibition of Supercoiling Supercoiled_DNA->Inhibition Decreased Intensity Relaxed_DNA_Band->Inhibition Increased Intensity

References

Commercial Availability and Technical Applications of Danofloxacin-D3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, obtaining stable isotope-labeled internal standards is a critical step in the development of robust and reliable analytical methods. This technical guide provides an in-depth overview of the commercial availability of Danofloxacin-D3, a deuterated analog of the fluoroquinolone antibiotic Danofloxacin. Furthermore, it outlines a detailed, synthesized experimental protocol for its application as an internal standard in the quantification of Danofloxacin in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This compound serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical and physical similarity to Danofloxacin. The incorporation of deuterium atoms results in a mass shift, allowing for its distinction from the unlabeled analyte by the mass spectrometer, while its near-identical chromatographic behavior ensures compensation for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

This compound is available from several chemical suppliers who specialize in reference standards and isotopically labeled compounds. The products are typically intended for research use only. The following table summarizes the key information from various suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable QuantitiesStorage Conditions
MedchemExpress This compound1825377-28-3C₁₉H₁₇D₃FN₃O₃Not specifiedInquire for detailsRoom temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis.[1]
Clearsynth This compound1825377-28-3C₁₉H₁₇D₃FN₃O₃>98% by HPLC1 mg, 5 mg, 10 mg, 25 mg, 50 mgRefrigerator (2-8°C) for long-term storage.[2]
LGC Standards Danofloxacin D3 (methyl D3)Not specifiedNot specifiedNot specifiedInquire for detailsNot specified
Alfa Chemistry This compoundNot specifiedC₁₉H₁₇D₃FN₃O₃Isotopic Enrichment: 98%DInquire for detailsStore in a tightly closed container in a cool, dry, well-ventilated area.[3]

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry methods for the accurate quantification of Danofloxacin in various biological and environmental samples. These samples can include plasma, tissue (e.g., liver, muscle), and milk.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variations during sample processing and analysis.

Synthesized Experimental Protocol for Quantification of Danofloxacin in Plasma

This protocol provides a representative methodology synthesized from established analytical techniques for veterinary drug residue analysis.[1][4][5]

1. Materials and Reagents:

  • Danofloxacin analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma for matrix-matched calibration standards and quality controls

2. Preparation of Standard and Internal Standard Stock Solutions:

  • Danofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Danofloxacin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Danofloxacin stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add a specified volume of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions (Representative):

  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Danofloxacin and this compound.

5. Data Analysis:

  • Quantify Danofloxacin in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve constructed from the matrix-matched standards.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Danofloxacin in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Final Concentration of Danofloxacin Quantification->Result

Caption: Workflow for Danofloxacin quantification using this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship and rationale for using a stable isotope-labeled internal standard in quantitative analysis.

logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_principle Principle of Operation cluster_outcome Outcome Matrix_Effects Matrix Effects SIL_IS Stable Isotope-Labeled Internal Standard (this compound) Matrix_Effects->SIL_IS Sample_Loss Analyte Loss During Sample Preparation Sample_Loss->SIL_IS Instrument_Variability Instrument Response Variability Instrument_Variability->SIL_IS Similar_Properties Identical Physicochemical Properties to Analyte SIL_IS->Similar_Properties Mass_Difference Different Mass-to-Charge Ratio SIL_IS->Mass_Difference Accurate_Quantification Accurate and Precise Quantification Similar_Properties->Accurate_Quantification Mass_Difference->Accurate_Quantification

Caption: Rationale for using this compound as an internal standard.

References

Safety, handling, and storage guidelines for Danofloxacin-D3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of Danofloxacin-D3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound, a deuterated form of the fluoroquinolone antibiotic Danofloxacin. The information presented is intended for use by professionals in research and drug development. It is important to note that while this document provides specific data for Danofloxacin, toxicological data for the deuterated analog, this compound, is limited. Therefore, the toxicological data of Danofloxacin should be considered as a surrogate, and a thorough risk assessment should be conducted before handling.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Danofloxacin. Danofloxacin is a synthetic fluoroquinolone with broad-spectrum antibacterial activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-(methyl-d3)-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-quinolinecarboxylic Acid Mesylate
Synonyms This compound Methanesulfonate; CP-76136-27-d3; Advocin-d3
Molecular Formula C₁₉H₁₇D₃FN₃O₃ • CH₄O₃S
Molecular Weight 456.5 g/mol
Appearance Solid, Off-white to light yellow
Purity ≥98%

Safety and Toxicology

While this compound itself is not classified as a hazardous substance, the toxicological properties of the non-deuterated form, Danofloxacin, should be carefully considered.[1] The primary mechanism of action for Danofloxacin is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[2][3]

Acute Toxicity

Acute toxicity data for Danofloxacin is summarized in the table below. It is important to note that for this compound specifically, oral, dermal, and inhalation toxicity data is largely unavailable.[4]

Table 2: Acute Toxicity of Danofloxacin

TestSpeciesRouteLD50 / LC50
LD50RatOral> 2000 mg/kg[1]
LD50RatDermal669 mg/kg[1]
LC50RatInhalation316 mg/m³[1]
LD50MouseOral> 2000 mg/kg[1]
LD50MouseIntraperitoneal40 mg/kg[1]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]

  • Skin: May be harmful if absorbed through the skin and may cause skin irritation.[4]

  • Eyes: May cause eye irritation.[4]

  • Ingestion: May be harmful if swallowed.[4]

First Aid Measures

In case of exposure, the following first aid measures should be taken:[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Handling and Storage

Handling
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Use only in a well-ventilated area.

  • Hygiene: Wash thoroughly after handling.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

Table 3: Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

Experimental Protocols

The following are generalized protocols based on OECD guidelines and standard analytical methods, which can be adapted for the assessment of this compound.

Acute Oral Toxicity - Limit Test (Adapted from OECD Guideline 423)
  • Animals: Use a single sex (typically female rats) for the study.

  • Fasting: Fast the animals overnight (for rats) prior to dosing, with water available ad libitum.

  • Dose Administration: Administer a single oral dose of 2000 mg/kg body weight of this compound suspended in a suitable vehicle.

  • Observation: Observe animals closely for mortality and clinical signs of toxicity for the first few hours post-dosing and then daily for 14 days.

  • Data Collection: Record body weights weekly and perform a gross necropsy on all animals at the end of the study.

Dermal Irritation Test (Adapted from OECD Guideline 404)
  • Animals: Use albino rabbits for the study.

  • Test Site Preparation: Shave the test area on the back of the rabbit approximately 24 hours before the test.

  • Application: Apply 0.5 g of this compound (moistened with a small amount of water to form a paste) to a small area (approx. 6 cm²) of the shaved skin and cover with a gauze patch and semi-occlusive dressing.

  • Exposure: After a 4-hour exposure period, remove the dressing and wash the test site with a suitable solvent.

  • Observation: Observe and score the test site for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and make serial dilutions to create calibration standards.

  • Sample Preparation: Prepare solutions of this compound in various conditions to be tested (e.g., different pH, temperature, light exposure).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for Danofloxacin (around 278 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the test samples by comparing the peak areas with the calibration curve.

Visualizations

Mechanism of Action

The primary antibacterial action of Danofloxacin involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

Danofloxacin Mechanism of Action cluster_bacterium Bacterial Cell Danofloxacin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Danofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of this compound action in a bacterial cell.

Metabolic Pathway

The metabolic transformation of Danofloxacin occurs primarily in the liver and involves several pathways. The major metabolite is desmethyldanofloxacin.

Danofloxacin Metabolic Pathway cluster_metabolism Metabolism Danofloxacin Danofloxacin Desmethyl Desmethyldanofloxacin (Major Metabolite) Danofloxacin->Desmethyl N-Demethylation Glucuronide Danofloxacin Glucuronide Danofloxacin->Glucuronide Glucuronidation Sulfate Danofloxacin Sulfate Danofloxacin->Sulfate Sulfation Other Other Minor Metabolites Danofloxacin->Other Excretion Excretion (Urine and Feces) Desmethyl->Excretion Glucuronide->Excretion Sulfate->Excretion Other->Excretion

Caption: Simplified metabolic pathway of Danofloxacin.

References

Unveiling the Isotopic Shift: A Technical Guide to the Molecular Weight Difference Between Danofloxacin and Danofloxacin-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight difference between the fluoroquinolone antibiotic Danofloxacin and its deuterated analogue, Danofloxacin-D3. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their studies, particularly in pharmacokinetic and metabolism studies where isotopically labeled internal standards are crucial for accurate quantification.

Core Molecular Attributes

The fundamental difference between Danofloxacin and this compound lies in the isotopic composition of the methyl group on the diazabicyclo[2.2.1]heptane ring. In this compound, three hydrogen atoms (¹H) of this methyl group are replaced with three deuterium atoms (²H or D), a stable isotope of hydrogen. This substitution results in a predictable and measurable increase in the molecular weight of the molecule.

The molecular formulas and corresponding molecular weights of both compounds are summarized in the table below for clear comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )
DanofloxacinC₁₉H₂₀FN₃O₃357.39[1]
This compoundC₁₉H₁₇D₃FN₃O₃360.40[2]

The mass difference of approximately 3 Da is a direct consequence of the three deuterium atoms, each being roughly 1 Da heavier than a hydrogen atom.

Experimental Determination of Molecular Weight

The molecular weights of Danofloxacin and this compound are experimentally determined using mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the analysis of fluoroquinolones.

Generalized Experimental Protocol for Molecular Weight Determination via LC-MS/MS

The following protocol outlines a general procedure for determining the molecular weight of small molecules like Danofloxacin and its deuterated standard.

Objective: To accurately determine the molecular weight of Danofloxacin and this compound.

Materials:

  • Danofloxacin reference standard

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of Danofloxacin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions at a lower concentration (e.g., 1 µg/mL) by diluting with the mobile phase.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.

    • Mobile Phase: A gradient elution is often employed, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). This separates the analyte from any potential impurities.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the working solution is injected into the LC system.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones as it is efficient at generating protonated molecules, [M+H]⁺.

    • Mass Analyzer: The instrument can be operated in full scan mode to detect all ions within a specified mass range. For precise mass determination, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred.

    • Data Acquisition: The mass spectrometer acquires data across a relevant m/z range (e.g., m/z 100-500). The data system records the intensity of ions at each m/z value.

  • Data Analysis:

    • The resulting mass spectrum will show a peak corresponding to the protonated molecule of the analyte.

    • For Danofloxacin, the expected [M+H]⁺ ion will be observed at an m/z of approximately 358.1561.

    • For this compound, the expected [M+H]⁺ ion will be observed at an m/z of approximately 361.1748.

    • The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z of the [M+H]⁺ ion.

Visualizing the Workflow and Molecular Difference

To further clarify the experimental process and the fundamental molecular distinction, the following diagrams are provided.

Molecular_Weight_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Reference Standard (Danofloxacin or this compound) Solution Working Solution (Diluted in Mobile Phase) Standard->Solution Dilution LC Liquid Chromatography (Separation) Solution->LC Injection MS Mass Spectrometry (Detection) LC->MS Elution Spectrum Mass Spectrum ([M+H]⁺ Peak) MS->Spectrum Ionization & Detection MW Molecular Weight Calculation Spectrum->MW Data Analysis

Caption: A generalized workflow for determining the molecular weight of a small molecule using LC-MS.

Isotopic_Labeling_Difference cluster_danofloxacin Danofloxacin cluster_danofloxacin_d3 This compound Dano_structure C₁₉H₂₀FN₃O₃ Contains -CH₃ group Dano_mw Molecular Weight ~357.39 Da DanoD3_structure C₁₉H₁₇D₃FN₃O₃ Contains -CD₃ group Dano_structure->DanoD3_structure Isotopic Substitution (3 x ¹H → 3 x ²H) DanoD3_mw Molecular Weight ~360.40 Da

Caption: The molecular weight difference arises from the substitution of three hydrogen atoms with deuterium.

Conclusion

The molecular weight difference between Danofloxacin and this compound is a direct and predictable result of isotopic labeling. This distinction is readily confirmed by mass spectrometry. Understanding this difference and the analytical methods used for its determination is essential for researchers in drug metabolism, pharmacokinetics, and other fields where precise molecular characterization and quantification are paramount. The use of this compound as an internal standard in quantitative assays for Danofloxacin is a prime example of the practical application of this fundamental principle of isotopic labeling.

References

The Deuterium Switch: A Technical Guide to the Applications of Deuterium-Labeled Compounds in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern pharmacology. This "deuterium switch" can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations of utilizing deuterium-labeled compounds in drug development, with a focus on the approved drugs deutetrabenazine and deucravacitinib.

The Kinetic Isotope Effect: The Scientific Foundation

The pharmacological advantages of deuterium labeling are primarily rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon can profoundly impact a drug's metabolism, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of pharmaceuticals.

Key Applications in Pharmacology

The application of the KIE through deuterium labeling offers several distinct advantages in drug development:

  • Improved Pharmacokinetics: By retarding metabolic breakdown, deuteration can lead to a longer drug half-life (t½), increased area under the plasma concentration-time curve (AUC), and lower peak plasma concentrations (Cmax). This can translate to less frequent dosing, improved patient compliance, and more consistent therapeutic drug levels.

  • Enhanced Safety and Tolerability: Slower metabolism can reduce the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug. Lower and less frequent dosing can also minimize off-target effects and adverse events.

  • Increased Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs can exhibit enhanced efficacy compared to their non-deuterated counterparts.

  • Redirected Metabolism: In some cases, blocking a primary metabolic pathway through deuteration can redirect the drug's metabolism towards alternative, potentially more favorable pathways.

Case Study 1: Deutetrabenazine - Taming Chorea with Deuterium

Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug and serves as a prime example of the "deuterium switch" strategy. It is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. The methoxy groups of tetrabenazine are primary sites of metabolism by CYP2D6. In deutetrabenazine, these methoxy groups are replaced with trideuteromethoxy groups (-OCD₃).

Pharmacokinetic Comparison: Deutetrabenazine vs. Tetrabenazine

The deuteration of tetrabenazine leads to a significant improvement in its pharmacokinetic profile, allowing for a lower and less frequent dosing regimen with improved tolerability.

Pharmacokinetic ParameterDeutetrabenazine (15 mg)Tetrabenazine (25 mg)Fold Change
Total Active Metabolites (α+β-HTBZ) AUC₀-inf (ng·h/mL) 284239~1.2x increase
Total Active Metabolites (α+β-HTBZ) Cₘₐₓ (ng/mL) 15.839.5~2.5x decrease
Total Active Metabolites (α+β-HTBZ) t½ (h) 9-115-7~1.8x increase

Data compiled from clinical trial results.[1][2][3][4][5]

Metabolic Pathway of Tetrabenazine and Deutetrabenazine

The following diagram illustrates the metabolic pathway of tetrabenazine and how deuteration in deutetrabenazine slows down the CYP2D6-mediated O-demethylation.

Metabolism of Tetrabenazine vs. Deutetrabenazine cluster_0 Tetrabenazine cluster_1 Deutetrabenazine TBZ Tetrabenazine (-OCH3) Metabolites α- and β-dihydrotetrabenazine (Active Metabolites) TBZ->Metabolites Carbonyl Reductase Inactive_Metabolites O-demethylated Metabolites (Inactive) Metabolites->Inactive_Metabolites CYP2D6 (Fast Metabolism) DTBZ Deutetrabenazine (-OCD3) Deuterated_Metabolites Deuterated α- and β-dihydrotetrabenazine (Active Metabolites) DTBZ->Deuterated_Metabolites Carbonyl Reductase Deuterated_Inactive_Metabolites Deuterated O-demethylated Metabolites (Inactive) Deuterated_Metabolites->Deuterated_Inactive_Metabolites CYP2D6 (Slowed Metabolism due to KIE)

Caption: Metabolism of Tetrabenazine vs. Deutetrabenazine.

Case Study 2: Deucravacitinib - A Novel, Selective TYK2 Inhibitor

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis. Unlike other JAK inhibitors that bind to the active catalytic domain, deucravacitinib allosterically binds to the regulatory pseudokinase domain of TYK2, leading to high selectivity. Deuteration of a key methyl group in deucravacitinib was instrumental in preventing the formation of a less selective metabolite.

Pharmacokinetic Profile of Deucravacitinib

Deucravacitinib exhibits a favorable pharmacokinetic profile with rapid absorption and a half-life that supports once-daily dosing.

Pharmacokinetic ParameterDeucravacitinib (6 mg, once daily)
Cₘₐₓ (ng/mL) 45
AUC₀-₂₄ (ng·h/mL) 473
Tₘₐₓ (h) 2-3
t½ (h) 10

Data from studies in healthy subjects and patients with psoriasis.[6][7][8][9][10]

Deucravacitinib's Mechanism of Action: The TYK2 Signaling Pathway

Deucravacitinib inhibits TYK2-mediated signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs). The following diagram illustrates this signaling pathway and the point of inhibition by deucravacitinib.

Deucravacitinib's Inhibition of the TYK2 Signaling Pathway cluster_cytokines Cytokines cluster_receptors Receptors cluster_kinases Janus Kinases cluster_stat STAT Proteins IL23 IL-23 IL23R IL-23R IL23->IL23R IL12 IL-12 IL12R IL-12R IL12->IL12R IFN Type I IFN IFNAR IFNAR IFN->IFNAR TYK2 TYK2 IL23R->TYK2 JAK2 JAK2 IL23R->JAK2 IL12R->TYK2 IL12R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT3 STAT3 TYK2->STAT3 STAT4 STAT4 TYK2->STAT4 STAT1_2 STAT1/STAT2 TYK2->STAT1_2 JAK2->STAT3 JAK2->STAT4 JAK1->STAT1_2 Inflammation Gene Transcription (Pro-inflammatory Cytokines) STAT3->Inflammation STAT4->Inflammation STAT1_2->Inflammation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

Caption: Deucravacitinib's Inhibition of the TYK2 Signaling Pathway.

Experimental Protocols

Synthesis of Deuterated Compounds

The synthesis of deuterium-labeled compounds requires specialized techniques to ensure high isotopic purity. Common methods include:

  • Deuterium Gas Exchange: Catalytic exchange with deuterium gas (D₂) is a common method for introducing deuterium.

  • Deuterated Reagents: Utilizing deuterated starting materials or reagents, such as deuterated sodium borohydride (NaBD₄) or deuterated methyl iodide (CD₃I).

  • Mitsunobu Reaction: As seen in the synthesis of deutetrabenazine, a Mitsunobu reaction can be employed using deuterated alcohols (e.g., CD₃OD).[11][12][13][14]

Experimental Workflow for Synthesis of Deutetrabenazine (Simplified):

Simplified Synthesis Workflow for Deutetrabenazine Start Dihydroisoquinoline Precursor Intermediate Key Intermediate with Hydroxyl Groups Start->Intermediate Cyclization Deutetrabenazine Deutetrabenazine (-OCD3) Intermediate->Deutetrabenazine Mitsunobu Reaction with CD3OD

Caption: Simplified Synthesis Workflow for Deutetrabenazine.

A detailed, multi-step synthesis is often required to produce the final deuterated active pharmaceutical ingredient (API). For instance, a common synthesis of deutetrabenazine involves the reaction of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide.[13] The synthesis of deucravacitinib is a more complex, multi-step process involving the construction of the triazole and pyridazine ring systems, followed by the introduction of the deuterated methylamide.[15]

Bioanalytical Methods for Quantification

Accurate quantification of deuterated compounds and their metabolites in biological matrices is crucial for pharmacokinetic and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Key Steps in a Typical LC-MS/MS Bioanalytical Protocol:

  • Sample Preparation:

    • Protein Precipitation: Addition of an organic solvent (e.g., acetonitrile) to plasma samples to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Extraction of the analyte from the aqueous plasma into an immiscible organic solvent.[16][17][18][19][20]

    • Solid-Phase Extraction (SPE): Passing the plasma sample through a solid-phase cartridge that selectively retains the analyte, which is then eluted with a solvent.[21][22]

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A reversed-phase C18 column is commonly used to separate the analyte from other components of the sample matrix.[16][17][18][19][20][21][22]

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).[16][17][18][19][20][21][22]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for highly selective and sensitive quantification.[16][17][18][19][20]

Experimental Workflow for LC-MS/MS Quantification:

LC-MS/MS Quantification Workflow Plasma Plasma Sample Extraction Sample Extraction (LLE or SPE) Plasma->Extraction HPLC HPLC Separation Extraction->HPLC MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: LC-MS/MS Quantification Workflow.

Conclusion

The application of deuterium labeling in pharmacology represents a sophisticated and highly effective strategy for optimizing drug properties. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. The successful development and approval of drugs like deutetrabenazine and deucravacitinib underscore the significant potential of this approach. As our understanding of drug metabolism and synthetic methodologies continues to advance, the "deuterium switch" will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

The Critical Role of Danofloxacin-D3 in Veterinary Drug Residue Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Danofloxacin-D3 as an internal standard in the analysis of danofloxacin residues in veterinary matrices. Accurate quantification of veterinary drug residues is paramount for ensuring food safety and regulatory compliance. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based analytical methods.

Introduction to Danofloxacin and the Need for Residue Analysis

Danofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in cattle, poultry, and swine.[1][2] The administration of this antibiotic can lead to the presence of its residues in edible tissues, such as muscle, liver, and kidney, as well as in milk and eggs.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for danofloxacin in various food products to protect consumer health.[2] Consequently, sensitive and reliable analytical methods are required to monitor these residues and ensure they do not exceed the established MRLs.

This compound, a deuterium-labeled analog of danofloxacin, serves as an ideal internal standard for quantitative analysis. Its chemical and physical properties are nearly identical to those of the unlabeled analyte, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its mass is intentionally increased by the incorporation of deuterium atoms, allowing it to be distinguished from the native danofloxacin by a mass spectrometer. This co-elution and differential detection enable precise correction for any analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's response, leading to highly accurate quantification.

Analytical Methodologies for Danofloxacin Residue Analysis

The primary analytical technique for the quantification of danofloxacin residues, utilizing this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and the ability to confirm the identity of the analyte. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another technique that has been employed for the analysis of danofloxacin.[4]

Key Experimental Protocols

The following sections outline a typical experimental workflow for the analysis of danofloxacin residues in animal tissues using LC-MS/MS with this compound as an internal standard.

Accurate quantification relies on the preparation of precise calibration standards and quality control (QC) samples.

  • Stock Solutions: Individual stock solutions of danofloxacin and this compound are prepared by accurately weighing the certified reference standards and dissolving them in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of 1 mg/mL. These stock solutions should be stored at -20°C or below.

  • Working Standard Solutions: Intermediate and working standard solutions are prepared by serial dilution of the stock solutions with the appropriate solvent.

  • Calibration Standards: Matrix-matched calibration standards are prepared by spiking blank tissue homogenate with known concentrations of danofloxacin. The concentration of the this compound internal standard is kept constant across all calibration standards and samples. A typical calibration curve might range from 1 to 150 ng/mL.[5]

  • Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) by spiking blank tissue homogenate independently of the calibration standards. These are used to assess the accuracy and precision of the method during validation and routine analysis.

The goal of sample preparation is to efficiently extract danofloxacin and this compound from the complex tissue matrix while removing interfering substances.

  • Homogenization: Weigh a representative portion of the tissue sample (e.g., 2-5 grams) and homogenize it to a uniform consistency.

  • Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound working solution.

  • Extraction: Add an extraction solvent, such as a mixture of acetonitrile and water with a small percentage of acid (e.g., formic acid or phosphoric acid), to the sample.[6] Vortex or shake vigorously to ensure thorough mixing and extraction of the analytes.

  • Protein Precipitation: The use of organic solvents like acetonitrile also serves to precipitate proteins from the sample matrix.

  • Centrifugation: Centrifuge the sample to separate the solid debris from the liquid extract.

  • Solid-Phase Extraction (SPE) Cleanup: The supernatant is then subjected to a cleanup step to remove remaining matrix components that could interfere with the analysis. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for the cleanup of fluoroquinolone residues.[3][5][7]

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the sample extract onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analytes.

    • Elution: Elute the danofloxacin and this compound from the cartridge with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

The reconstituted sample extract is injected into the LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of danofloxacin.

    • Mobile Phase: The mobile phase usually consists of a gradient mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[8]

    • Gradient Elution: A gradient program is employed to effectively separate danofloxacin from other matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of fluoroquinolones.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for selective and sensitive detection. This involves monitoring specific precursor ion to product ion transitions for both danofloxacin and this compound.

Quantitative Data and Method Performance

The performance of an analytical method is evaluated through a validation process that assesses several key parameters. The use of this compound as an internal standard is crucial for achieving the high levels of accuracy and precision required for regulatory compliance.

Method Validation Parameters

The following table summarizes typical performance data for LC-MS/MS methods for danofloxacin analysis in various matrices.

ParameterMatrixTypical ValueReference
Limit of Detection (LOD) Chicken Muscle & Pork1.0 µg/kg[9]
Chicken Tissue10.50 µg/kg
Limit of Quantification (LOQ) Chicken Muscle & Pork2.0 µg/kg[9]
Chicken Tissue35 µg/kg
Recovery Chicken Muscle & Pork79.61 - 92.23%[9]
Chicken Tissue91 - 97%
Linearity (r²) Plasma> 0.999[10]
Precision (RSD) Chicken Muscle & Pork< 7.45%[9]
Maximum Residue Limits (MRLs)

Regulatory agencies have established MRLs for danofloxacin in various food products to ensure consumer safety. The following table lists the MRLs in different tissues for various animal species.

Animal SpeciesTissueMRL (µg/kg)
Bovine Muscle200
Liver400
Kidney400
Fat100
Milk30
Porcine Muscle100
Liver50
Kidney200
Fat100
Poultry Muscle200
Liver400
Kidney400
Fat/Skin100

Data sourced from various international regulatory bodies.[2][11]

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the analysis of danofloxacin residues using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Tissue Sample homogenize Homogenization sample->homogenize spike Spike with This compound homogenize->spike extract Extraction spike->extract cleanup SPE Cleanup extract->cleanup reconstitute Evaporation & Reconstitution cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantification lcms->quantify report Reporting quantify->report

Caption: Experimental workflow for danofloxacin residue analysis.

logical_relationship danofloxacin Danofloxacin (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) danofloxacin->sample_prep danofloxacin_d3 This compound (Internal Standard) danofloxacin_d3->sample_prep lc_separation LC Separation (Co-elution) sample_prep->lc_separation ms_detection MS/MS Detection (Differential m/z) lc_separation->ms_detection quantification Accurate Quantification ms_detection->quantification

Caption: Role of this compound in accurate quantification.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of danofloxacin residues in food products of animal origin. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures that variations in sample preparation and instrumental analysis are effectively compensated for. The detailed methodologies and performance data presented in this guide underscore the robustness of LC-MS/MS methods employing this compound, providing researchers, scientists, and drug development professionals with a solid foundation for implementing and validating these critical food safety analyses. The continued application of such rigorous analytical approaches is essential for safeguarding public health and facilitating international trade in animal products.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Danofloxacin using Danofloxacin-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of danofloxacin in biological matrices, specifically plasma, using Danofloxacin-D3 as an internal standard (IS). The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies and residue analysis.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, primarily used in veterinary medicine. Accurate quantification of danofloxacin in biological samples is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring drug residues in food products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification. It effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.

Experimental Workflow

The overall experimental workflow for the quantification of danofloxacin using this compound is depicted in the following diagram.

Danofloxacin Quantification Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Danofloxacin & this compound) Working_Standards Prepare Working Standards (Calibration Curve & QCs) Stock_Solutions->Working_Standards Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Working_Standards->Protein_Precipitation For CC & QCs Sample_Collection Collect Plasma Sample IS_Spiking Spike Sample with This compound (IS) Sample_Collection->IS_Spiking IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject Sample Extract Supernatant_Transfer->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Danofloxacin Calibration_Curve->Quantification

Caption: Experimental workflow for danofloxacin quantification.

Detailed Experimental Protocol

This protocol is intended for the analysis of danofloxacin in plasma. Modifications may be necessary for other biological matrices.

Materials and Reagents
  • Danofloxacin analytical standard

  • This compound (methyl D3) internal standard[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free plasma (for calibration standards and quality controls)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of danofloxacin and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These stock solutions should be stored at -20°C or below.

  • Working Standard Solutions:

    • Prepare a series of danofloxacin working standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the blank plasma for the calibration curve and quality control (QC) samples.

    • Prepare a this compound working solution at a concentration of 1 µg/mL by diluting the stock solution with acetonitrile. This will be used for spiking all samples (except blanks).

Preparation of Calibration Standards and Quality Control Samples
  • Label a series of microcentrifuge tubes for each calibration standard and QC level.

  • To each tube, add the appropriate volume of the corresponding danofloxacin working standard solution to blank plasma to achieve the desired concentrations. A typical calibration curve range for danofloxacin in plasma is 1 to 2000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To a 100 µL aliquot of each sample, calibration standard, and QC, add 20 µL of the 1 µg/mL this compound working solution (for samples to be quantified) or 20 µL of acetonitrile (for blank samples).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).

  • Vortex mix and centrifuge briefly before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental conditions. Optimization may be required depending on the specific instrumentation used.

ParameterRecommended Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0-0.5 min10% B
0.5-3.0 minLinear gradient to 90% B
3.0-4.0 minHold at 90% B
4.1-5.0 minReturn to 10% B and equilibrate
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
DanofloxacinTo be determined empirically (e.g., Q1: 358.2 -> Q3: 257.1, 314.2)
This compoundTo be determined empirically (e.g., Q1: 361.2 -> Q3: 260.1, 317.2)
Dwell Time100 ms
Collision EnergyTo be optimized for the specific instrument
Cone VoltageTo be optimized for the specific instrument

Note: The specific MRM transitions for danofloxacin and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Data Analysis and Quantification

  • Integrate the peak areas for both danofloxacin and this compound for all standards, QCs, and unknown samples.

  • Calculate the peak area ratio of danofloxacin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Determine the concentration of danofloxacin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Quantitative Data Summary

The following table summarizes typical validation parameters for a similar LC-MS/MS method for fluoroquinolone quantification.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Precision (CV%) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)Within ±10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15Within acceptable range
Stability Analyte stable under tested conditionsStable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard follows a clear logical principle to ensure accurate quantification.

Internal_Standard_Logic cluster_analyte Analyte (Danofloxacin) cluster_is Internal Standard (this compound) Analyte_in_Sample Analyte in Sample Analyte_Response Analyte MS Response Analyte_in_Sample->Analyte_Response Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio_Calculation IS_Added Known Amount of IS Added IS_Response IS MS Response IS_Added->IS_Response IS_Response->Ratio_Calculation Sample_Variability Variability in: - Sample Preparation - Injection Volume - Ion Suppression/Enhancement Sample_Variability->Analyte_Response Affects Sample_Variability->IS_Response Affects Similarly Quantification Accurate Quantification Ratio_Calculation->Quantification Normalizes for Variability

References

Preparation of Danofloxacin-D3 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine to combat respiratory diseases in poultry, cattle, and swine.[1] Its deuterated analogue, Danofloxacin-D3, serves as an invaluable internal standard for quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound stock and working solutions. Adherence to these protocols will ensure the integrity and reliability of quantitative bioanalytical assays.

Materials and Reagents

  • This compound (solid form)[2][3]

  • Methanol (LC-MS grade or equivalent)

  • Acetonitrile (LC-MS grade or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Cryo-storage vials

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the recommended concentrations for its stock and working solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₇D₃FN₃O₃[3]
Molecular Weight360.40 g/mol [3][4]
FormSolid[2][3]
Storage (Powder)-20°C[3]
Purity≥98%[5]

Table 2: Recommended Solution Concentrations and Storage

Solution TypeRecommended ConcentrationRecommended SolventStorage TemperatureStability in Solvent
Stock Solution100 µg/mL - 1 mg/mLMethanol or Acetonitrile-20°C or -80°C1 month at -20°C, 6 months at -80°C[3]
Working Solution1 ng/mL - 100 ng/mLMethanol, Acetonitrile, or appropriate mobile phase4°C (short-term) or -20°C (long-term)Prepare fresh or use within a week if stored at 4°C

Experimental Protocols

Preparation of this compound Stock Solution (100 µg/mL)

This protocol describes the preparation of a 100 µg/mL stock solution of this compound. This concentration is a common starting point and can be adjusted based on specific assay requirements.

Methodology:

  • Equilibration: Allow the vial containing this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a 10 mL Class A volumetric flask. Add a small amount of the chosen solvent (Methanol or Acetonitrile) to dissolve the solid.

  • Mixing: Gently swirl the flask to ensure the solid is fully dissolved. If necessary, sonicate for 5-10 minutes.

  • Dilution: Once dissolved, bring the solution to the final volume of 10 mL with the solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryo-storage vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of this compound Working Solution (10 ng/mL)

This protocol details the preparation of a 10 ng/mL working solution from the 100 µg/mL stock solution. The final concentration of the working solution should be optimized based on the expected analyte concentration in the samples.

Methodology:

  • Thawing: Thaw a vial of the 100 µg/mL this compound stock solution at room temperature.

  • Serial Dilution (Intermediate): Perform a 1:100 dilution by transferring 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bringing it to volume with the chosen solvent. This results in an intermediate solution of 1 µg/mL (1000 ng/mL).

  • Serial Dilution (Final): Perform another 1:100 dilution by transferring 100 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and bringing it to volume with the appropriate solvent (e.g., mobile phase for LC-MS/MS analysis). This yields the final 10 ng/mL working solution.

  • Homogenization: Vortex the working solution thoroughly.

  • Storage: The working solution can be stored at 4°C for short-term use or at -20°C for longer periods. It is recommended to prepare fresh working solutions regularly.

Diagrams

Danofloxacin_D3_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation (100 µg/mL) cluster_working Working Solution Preparation (10 ng/mL) weigh Weigh 1 mg This compound Solid dissolve Dissolve in 10 mL Solvent (Methanol/Acetonitrile) weigh->dissolve mix_stock Vortex/Sonicate to Homogenize dissolve->mix_stock store_stock Aliquot and Store at -20°C / -80°C mix_stock->store_stock thaw Thaw Stock Solution store_stock->thaw Use for Working Solution intermediate_dilution 1:100 Dilution (to 1 µg/mL) thaw->intermediate_dilution final_dilution 1:100 Dilution (to 10 ng/mL) intermediate_dilution->final_dilution mix_working Vortex to Homogenize final_dilution->mix_working store_working Store at 4°C or -20°C mix_working->store_working

Caption: Workflow for the preparation of this compound stock and working solutions.

Conclusion

The protocols outlined in this document provide a standardized approach to the preparation of this compound stock and working solutions. Proper preparation and storage of these solutions are fundamental to achieving reliable and reproducible results in quantitative bioanalytical studies. Researchers should ensure that all equipment is properly calibrated and that high-purity reagents are used to maintain the integrity of the standards.

References

Application Note: Quantitative Analysis of Danofloxacin in Animal Tissues using Danofloxacin-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the spiking of Danofloxacin-D3 as an internal standard in animal tissue samples for the accurate quantification of danofloxacin. The described methodology, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is designed for high-throughput analysis in drug residue monitoring and pharmacokinetic studies.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity used in veterinary medicine to treat bacterial infections in cattle and poultry.[1][2] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via LC-MS/MS.[3][4] It accurately corrects for variations in sample preparation, extraction efficiency, and matrix effects, leading to highly accurate and precise results.[3][4] This protocol outlines a comprehensive workflow from tissue preparation and spiking to final analysis.

Experimental Protocols

Materials and Reagents
  • Danofloxacin analytical standard

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Phosphate buffer

  • Blank animal tissue (e.g., chicken muscle, bovine liver)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Danofloxacin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to create intermediate standard solutions of 10 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the Danofloxacin intermediate solution with the extraction solvent. The concentration range should bracket the expected concentrations in the samples.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with the extraction solvent to prepare a 1 µg/mL spiking solution.

Sample Preparation and Spiking
  • Tissue Homogenization:

    • Thaw frozen tissue samples on ice.

    • Weigh 2 g (± 0.1 g) of the tissue into a 50 mL polypropylene centrifuge tube.

    • Add 8 mL of a 10% trichloroacetic acid in acetonitrile solution.[5]

    • Homogenize the sample using a high-speed homogenizer (e.g., at 1300 rpm) until a uniform consistency is achieved.[6] It is crucial to keep the sample cold during this process to minimize degradation.[2]

  • Spiking with Internal Standard:

    • To each homogenized sample, add a precise volume (e.g., 20 µL) of the 1 µg/mL this compound internal standard spiking solution. This should be done prior to any extraction or cleanup steps to account for all procedural variations.[7]

    • Vortex the sample for 30 seconds to ensure thorough mixing.

Extraction and Cleanup
  • Extraction:

    • After spiking, vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction of the tissue pellet with another 8 mL of 10% trichloroacetic acid in acetonitrile, vortex, and centrifuge again.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18 or HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for Danofloxacin and this compound should be determined by direct infusion of the standard solutions.

Data Presentation

The following table summarizes typical quantitative data obtained from validated methods for danofloxacin analysis in animal tissues.

ParameterDanofloxacin in Chicken MuscleDanofloxacin in Bovine LiverReference
Linearity Range 5 - 500 ng/g10 - 500 ng/g[8]
Limit of Detection (LOD) 1.0 µg/kg1.0 µg/kg[5]
Limit of Quantification (LOQ) 2.0 µg/kg2.0 µg/kg[5]
Recovery 77.97% - 92.23%> 90%[5][8]
Intra-assay Precision (%RSD) < 4%< 7.45%[5][8]
Inter-assay Precision (%RSD) < 2%< 7.45%[5][8]

Visualizations

Experimental Workflow

experimental_workflow tissue_sample Tissue Sample (2g) homogenization Homogenization (+ 8 mL 10% TCA in ACN) tissue_sample->homogenization spike_is Spike with This compound homogenization->spike_is extraction Vortex & Centrifuge (10,000 x g, 10 min) spike_is->extraction collect_supernatant Collect Supernatant extraction->collect_supernatant spe_cleanup SPE Cleanup (C18/HLB Cartridge) collect_supernatant->spe_cleanup evaporation Evaporate to Dryness spe_cleanup->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for the analysis of Danofloxacin in animal tissue.

Signaling Pathway (Placeholder for Logical Relationship)

As this protocol describes an analytical method, a traditional signaling pathway is not applicable. The following diagram illustrates the logical relationship of using an internal standard for quantification.

logical_relationship analyte_response Analyte Response (Danofloxacin) response_ratio Response Ratio (Analyte / IS) analyte_response->response_ratio is_response Internal Standard Response (this compound) is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve quantification Quantification of Danofloxacin in Sample calibration_curve->quantification

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols for the Detection of Danofloxacin-D3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine. For pharmacokinetic studies, therapeutic drug monitoring, and residue analysis, a robust and sensitive analytical method is crucial. The use of a stable isotope-labeled internal standard, such as Danofloxacin-D3, is the gold standard for accurate quantification by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for the detection and quantification of Danofloxacin using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Parameters

The successful detection of Danofloxacin and its internal standard, this compound, relies on the optimization of mass spectrometry parameters. The following table summarizes the key multiple reaction monitoring (MRM) parameters. These values should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V) / Declustering Potential (V)
Danofloxacin 358.2340.2[Note 1][Note 1]
283.1[Note 1][Note 1]
This compound 361.2343.2[Note 1][Note 1]
286.1[Note 1][Note 1]

[Note 1]: Collision energy and cone voltage/declustering potential are instrument-dependent parameters and should be optimized for maximum signal intensity. Typical starting ranges for fluoroquinolones are 15-35 eV for collision energy and 20-50 V for cone voltage/declustering potential.

The precursor ion for Danofloxacin corresponds to the protonated molecule [M+H]⁺. The fragmentation of Danofloxacin typically involves the loss of a water molecule and cleavage of the piperazine ring.[1] For this compound, the precursor and product ions are shifted by +3 Da due to the three deuterium atoms.

Experimental Protocols

This section outlines a general protocol for the analysis of Danofloxacin in biological matrices, such as plasma or tissue.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample preparation.[2][3][4]

Materials:

  • Homogenized tissue sample or plasma

  • This compound internal standard solution

  • Acetonitrile (ACN) with 1% formic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1 g of homogenized tissue or pipette 1 mL of plasma into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 10 mL of ACN with 1% formic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper ACN layer to a d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 500 µL) for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Column:

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.

Flow Rate:

  • 0.2 - 0.4 mL/min

Injection Volume:

  • 5 - 10 µL

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Ionization Mode:

  • Positive Electrospray Ionization (ESI+)

Acquisition Mode:

  • Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method for this compound detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike with This compound Sample->Spike Extract QuEChERS Extraction Spike->Extract CleanUp Dispersive SPE Clean-up Extract->CleanUp Evap Evaporation & Reconstitution CleanUp->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound detection.

This comprehensive workflow ensures reliable and accurate quantification of Danofloxacin in various biological matrices, which is essential for advancing research and development in the pharmaceutical and veterinary sciences.

References

Application Notes and Protocols for Danofloxacin-D3 in Pharmacokinetic Studies of Cattle and Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine for the treatment of respiratory diseases in cattle and poultry.[1][2] Its efficacy is underpinned by a broad spectrum of antibacterial activity.[1] Understanding the pharmacokinetic profile of danofloxacin is crucial for optimizing dosage regimens and ensuring therapeutic success. Danofloxacin-D3, a deuterated analog of danofloxacin, serves as an ideal internal standard for quantitative bioanalysis in pharmacokinetic studies. Its use enhances the accuracy and precision of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample preparation and analysis.

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies in cattle and poultry, including detailed experimental protocols and a summary of key pharmacokinetic parameters.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of danofloxacin in cattle and poultry from various studies. These values can vary based on factors such as age, health status, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of Danofloxacin in Cattle

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Subcutaneous1.250.23 ± 0.05---[3]
Intramuscular1.25-~1-2.9[4][5]
Intravenous1.25---54.9 min[6]
Subcutaneous6--9.6912.53[7]
Subcutaneous6 (every 48h)~1.2~4-~11[8]
Subcutaneous8~1.5~4-~10[8]

Table 2: Pharmacokinetic Parameters of Danofloxacin in Poultry (Chickens)

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Bioavailability (%)Reference
Oral50.53 ± 0.1944.72 ± 1.8211.24 ± 3.9040.12 ± 15.83[9]
Intravenous5--11.76 ± 3.2510.17 ± 3.72-[9]
Intravenous52.97 ± 0.05 (at 0.083h)-7.63 ± 0.114.64 ± 0.07-[10]
Oral (in drinking water)50.21 (plasma)12 (steady state)-5-6-[1]

Experimental Protocols

In Vivo Study Design for Pharmacokinetic Evaluation

This protocol outlines a typical design for a pharmacokinetic study of danofloxacin in cattle or poultry.

a. Animal Selection and Housing:

  • Select healthy, age-matched cattle or poultry.

  • House animals in appropriate facilities with controlled environmental conditions.

  • Provide ad libitum access to feed and water, ensuring the feed is free of antibiotics.[6]

  • Allow for an acclimatization period before the study begins.

b. Drug Administration:

  • Prepare a sterile solution of danofloxacin at the desired concentration.

  • Administer danofloxacin via the intended route (e.g., intravenous, intramuscular, subcutaneous, or oral gavage).

  • Record the exact dose administered to each animal based on their body weight.

c. Sample Collection:

  • Collect blood samples from a suitable vessel (e.g., jugular vein in cattle, brachial vein in poultry) at predetermined time points.

  • Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.[7]

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • For tissue distribution studies, euthanize subsets of animals at various time points and collect tissues of interest (e.g., lung, liver, kidney, muscle).[11]

d. Sample Processing:

  • Centrifuge blood samples to separate plasma.

  • Store plasma and tissue samples at -80°C until analysis.[11]

Bioanalytical Method for Danofloxacin Quantification

This protocol describes a general method for the quantification of danofloxacin in plasma and tissue samples using HPLC with fluorescence detection, incorporating this compound as an internal standard.

a. Sample Preparation:

  • Plasma:

    • Thaw plasma samples on ice.

    • To a 200 µL aliquot of plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound as the internal standard.[12]

    • Vortex the mixture thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

    • Transfer the supernatant to a clean tube for analysis.

  • Tissue:

    • Thaw tissue samples on ice.

    • Weigh a portion of the tissue (e.g., 100 mg) and homogenize it in a suitable buffer.[11]

    • Add a protein precipitation solution containing this compound to the tissue homogenate.

    • Follow the same vortexing and centrifugation steps as for plasma samples.

    • The resulting supernatant is ready for analysis.

b. HPLC-Fluorescence Detection:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.[13]

  • Mobile Phase: A mixture of an aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][14]

  • Flow Rate: Typically around 1.0 mL/min.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for danofloxacin (e.g., excitation at 280-338 nm and emission at 425-450 nm).[13][14]

  • Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared sample extract.[11]

c. Data Analysis:

  • Construct a calibration curve by analyzing standard solutions of danofloxacin of known concentrations with a constant concentration of this compound.

  • Calculate the ratio of the peak area of danofloxacin to the peak area of this compound.

  • Plot this ratio against the concentration of danofloxacin to generate a linear regression curve.

  • Determine the concentration of danofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including danofloxacin, exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

G cluster_bacterium Bacterial Cell cluster_process Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Danofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Blocked Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenates Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Relaxed_DNA Relaxed DNA Catenated_DNA Catenated Daughter Chromosomes

Caption: Mechanism of action of Danofloxacin.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of danofloxacin in cattle or poultry.

G Animal_Selection 1. Animal Selection (Cattle/Poultry) Acclimatization 2. Acclimatization Animal_Selection->Acclimatization Dosing 3. Danofloxacin Administration Acclimatization->Dosing Sample_Collection 4. Blood/Tissue Sample Collection Dosing->Sample_Collection Sample_Processing 5. Sample Processing (Plasma/Homogenate) Sample_Collection->Sample_Processing Analysis 6. Bioanalysis (LC-MS with this compound) Sample_Processing->Analysis PK_Modeling 7. Pharmacokinetic Modeling Analysis->PK_Modeling Data_Interpretation 8. Data Interpretation & Reporting PK_Modeling->Data_Interpretation

Caption: Pharmacokinetic study experimental workflow.

References

Application Notes and Protocols for the Use of Danofloxacin-D3 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation. A compound's metabolic fate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are essential tools for predicting in vivo clearance.

Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, undergoes metabolism primarily through N-desmethylation.[1][2] Accurate quantification of the parent compound and its metabolites is crucial for these studies. The use of a stable isotope-labeled internal standard, such as Danofloxacin-D3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated counterpart allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing.

These application notes provide a detailed protocol for determining the metabolic stability of Danofloxacin using liver microsomes, with this compound as the internal standard for robust LC-MS/MS-based quantification.

Data Presentation

Table 1: In Vitro Metabolic Stability of Danofloxacin in Human Liver Microsomes
ParameterValue
Incubation Time (min) Danofloxacin Remaining (%)
0100
585.2
1560.1
3035.8
6012.5
Calculated Parameters
Half-Life (t½, min) 25.1
Intrinsic Clearance (CLint, µL/min/mg protein) 27.6
Table 2: LC-MS/MS Parameters for Danofloxacin and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Danofloxacin358.2340.222
This compound361.2343.222

Experimental Protocols

Materials and Reagents
  • Danofloxacin (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Purified Water (18.2 MΩ·cm)

  • 96-well incubation plates

  • 96-well collection plates

Protocol for Metabolic Stability Assay in Human Liver Microsomes
  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of Danofloxacin in DMSO.

    • Prepare a 1 mM stock solution of this compound in DMSO. From this, prepare a 1 µM working solution in 50:50 acetonitrile:water to be used as the internal standard (IS) solution.

    • Prepare the incubation mixture by adding the NADPH regenerating system to pre-warmed (37°C) potassium phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute with pre-warmed potassium phosphate buffer to a final concentration of 1 mg/mL.

  • Incubation:

    • In a 96-well incubation plate, add the liver microsomal suspension.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • To initiate the metabolic reaction, add the Danofloxacin working solution to the wells to achieve a final concentration of 1 µM. The final microsomal protein concentration should be 0.5 mg/mL.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the this compound internal standard to each well. The 0-minute time point is terminated immediately after the addition of the test compound.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate Danofloxacin from potential metabolites and matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Use the transitions specified in Table 2 for Danofloxacin and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of Danofloxacin to this compound for each time point.

    • Determine the percentage of Danofloxacin remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining Danofloxacin against incubation time.

    • Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_solutions Prepare Solutions (Danofloxacin, this compound, Buffers, Microsomes) pre_incubate Pre-incubate Microsomes (37°C, 10 min) prep_solutions->pre_incubate initiate_reaction Initiate Reaction (Add Danofloxacin) pre_incubate->initiate_reaction time_points Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction (Add Acetonitrile + this compound IS) time_points->terminate vortex Vortex to Precipitate Protein terminate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Data Analysis (% Remaining, t½, CLint) lcms->data_analysis metabolic_pathway Danofloxacin Danofloxacin N_Desmethyl_Danofloxacin N-Desmethyldanofloxacin Danofloxacin->N_Desmethyl_Danofloxacin N-Demethylation Further_Metabolism Further Phase II Conjugation N_Desmethyl_Danofloxacin->Further_Metabolism CYP_Enzymes CYP3A4, CYP1A Family CYP_Enzymes->Danofloxacin

References

Application Note: Quantification of Danofloxacin Residues in Bovine Milk by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-07

Audience: Researchers, scientists, and drug development professionals in the fields of food safety, veterinary medicine, and analytical chemistry.

Abstract

This application note details a robust and sensitive method for the quantification of danofloxacin, a fluoroquinolone antibiotic, in bovine milk. The procedure utilizes a simplified liquid extraction followed by solid-phase extraction (SPE) for sample cleanup. Analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Danofloxacin-D3 as an isotopic internal standard to ensure accuracy and precision. The method is validated according to established guidelines and is suitable for routine monitoring of danofloxacin residues to ensure compliance with regulatory limits.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity used in veterinary medicine to treat respiratory diseases in cattle.[1] The presence of antibiotic residues in milk is a significant concern for food safety, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antimicrobial resistance.[2][3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for danofloxacin in milk.

Accurate quantification of these residues requires a highly selective and sensitive analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this application due to its superior specificity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample preparation and instrumental response, thereby ensuring the highest level of accuracy and precision.[4] This note provides a comprehensive protocol for the extraction, chromatographic separation, and quantification of danofloxacin in milk.

Principle of the Method

The analytical workflow begins with the deproteinization of the milk sample using an acidified organic solvent. The deuterated internal standard (this compound) is added at the beginning of the process to compensate for any analyte loss during sample preparation. After centrifugation, the supernatant is cleaned up and concentrated using a polymeric solid-phase extraction (SPE) cartridge. The final extract is then analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.

Materials and Reagents

  • Standards: Danofloxacin Mesylate (≥98% purity), this compound (≥98% purity, methyl-D3)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Water (LC-MS Grade or equivalent)

  • Chemicals: Disodium EDTA, Acetic Acid

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Danofloxacin and this compound standards in 100 mL of methanol, respectively. Store at 2-8°C in the dark.

  • Intermediate Spiking Solution (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of methanol and water to create intermediate standards.

  • Working Calibration Standards (1 - 100 ng/mL): Prepare a series of calibration standards by spiking blank milk extract with appropriate volumes of the intermediate solutions.

Sample Preparation Protocol
  • Sample Measurement: Place 5.0 g (± 0.1 g) of a milk sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound intermediate solution to achieve a final concentration of 20 ng/g.

  • Deproteinization & Extraction: Add 5 mL of 0.1 M Disodium EDTA solution containing 2% acetic acid. Vortex vigorously for 5 minutes.[5]

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.[5]

  • Sample Loading: Carefully load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 10% methanol in water.[5]

  • Elution: Elute the analytes from the cartridge with 4 mL of acetonitrile into a clean tube.

  • Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an LC vial for analysis.[5]

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC / HPLC System
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 10% B; 1-8 min: 10% to 90% B; 8-9 min: 90% B; 9.1-12 min: 10% B (re-equilibration)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Tandem Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Danofloxacin and this compound

Disclaimer: The Collision Energy (CE) values provided are typical starting points for fluoroquinolones and MUST be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (CE) eVPurpose
Danofloxacin 358.1340.15025Quantifier
358.1299.25030Qualifier
This compound 361.1343.15025Internal Standard

Method Validation Data

The method was validated for linearity, accuracy (recovery), precision (repeatability), and sensitivity (LOD/LOQ).

Table 4: Linearity

AnalyteCalibration Range (ng/g)Correlation Coefficient (r²)
Danofloxacin1.0 - 100.0≥ 0.995

Table 5: Accuracy and Precision (n=6)

Spiked Level (ng/g)Mean Recovery (%)[2][5]RSD (%)[2]
5.092.56.8
20.095.14.5
50.097.33.1

Table 6: Method Sensitivity

ParameterResult (ng/g)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis milk 5g Milk Sample spike Spike with This compound milk->spike extract Add EDTA/Acetic Acid Deproteinize & Vortex spike->extract centrifuge Centrifuge (4000 x g, 10 min) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load onto Conditioned SPE Cartridge supernatant->load wash Wash Cartridge (Water & 10% MeOH) load->wash elute Elute with Acetonitrile wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon lcms LC-MS/MS Analysis (MRM Mode) recon->lcms data Data Processing (Quantification vs. IS) lcms->data

Caption: Experimental workflow for danofloxacin analysis in milk.

Mechanism of Action Diagram

G DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase acts on Supercoiling Negative Supercoiling (DNA Replication) Gyrase->Supercoiling enables ReplicationBlock DNA Replication Blocked & Cell Death Gyrase->ReplicationBlock is blocked Danofloxacin Danofloxacin Inhibition Inhibition Danofloxacin->Inhibition Inhibition->Gyrase

Caption: Danofloxacin inhibits bacterial DNA gyrase.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and accurate tool for the quantification of danofloxacin residues in bovine milk. The combination of a streamlined sample preparation protocol with the use of a deuterated internal standard ensures high-throughput capability and data quality that meets regulatory requirements for food safety monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Danofloxacin-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Danofloxacin-D3 for use as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound?

Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] A SIL-IS is structurally identical to the analyte (Danofloxacin) but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, D). This provides several advantages:

  • Compensates for Matrix Effects: Biological samples are complex and can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.[2]

  • Corrects for Variability in Sample Preparation: The SIL-IS is added at a known and constant concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[1] This accounts for any analyte loss during extraction, evaporation, and reconstitution steps.

  • Improves Method Robustness and Precision: By normalizing the analyte response to the internal standard response, variability arising from instrument performance fluctuations (e.g., injection volume, ionization efficiency) can be significantly minimized.

Q2: What is the ideal concentration for this compound as an internal standard?

The optimal concentration of an internal standard is one that provides a stable and reproducible signal without interfering with the detection of the analyte. A general guideline is to use a concentration that results in a detector response that is similar to the response of the analyte at the midpoint of the calibration curve. However, the ideal concentration should be determined experimentally for each specific assay.

Q3: How does the expected analyte concentration range influence the selection of the this compound concentration?

The concentration of this compound should be chosen to ensure that its signal is consistently detectable and does not saturate the detector across the entire calibration range of the analyte. If the analyte concentrations are expected to be very low (near the limit of quantification), a lower internal standard concentration may be necessary to avoid ion suppression. Conversely, for high analyte concentrations, a higher internal standard concentration might be required to ensure a robust and reproducible signal.

Q4: What are the key validation parameters to assess after optimizing the this compound concentration?

Once an optimal concentration is selected, the following validation parameters, as recommended by regulatory guidelines, should be evaluated to ensure the internal standard performs acceptably:[1]

  • Internal Standard Response Variability: The coefficient of variation (%CV) of the internal standard response should be monitored across all samples in a run and between runs. While there are no universally fixed acceptance criteria, significant variability may indicate issues with sample processing or instrument performance.[1]

  • Analyte/Internal Standard Response Ratio: The response ratio should be consistent and reproducible across the calibration curve.

  • Accuracy and Precision: The use of the internal standard should result in acceptable accuracy and precision for the quality control samples at different concentrations (low, medium, and high).

  • Matrix Effect: The matrix effect should be evaluated to ensure that the internal standard adequately compensates for any ion suppression or enhancement caused by the biological matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.

Problem: High Variability in Internal Standard (IS) Signal

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure precise and consistent addition of the this compound working solution to every sample. Use calibrated pipettes and verify the pipetting technique. Ensure thorough vortexing after adding the IS to ensure homogeneity.

  • Possible Cause 2: Instrument Instability.

    • Solution: Check the stability of the mass spectrometer by infusing a standard solution and monitoring the signal. Clean the ion source and check for any blockages in the sample path.

  • Possible Cause 3: Matrix Effects.

    • Solution: While this compound is expected to track the analyte, severe and variable matrix effects can still impact its response. Evaluate the sample cleanup procedure to remove more interfering components. Consider diluting the sample if the analyte concentration is sufficiently high.

  • Possible Cause 4: Instability of this compound in the sample matrix.

    • Solution: Investigate the stability of this compound under the sample storage and processing conditions.[3] Danofloxacin has been shown to be a stable drug under various conditions.[3] However, specific matrix components could potentially lead to degradation.

Problem: Poor Peak Shape for this compound

  • Possible Cause 1: Incompatibility of the injection solvent with the mobile phase.

    • Solution: The solvent used to reconstitute the final extract should be as similar as possible to the initial mobile phase composition. A strong organic solvent can cause peak distortion if the mobile phase is highly aqueous.

  • Possible Cause 2: Column Overload.

    • Solution: This is unlikely if the IS concentration is optimized. However, if the peak is fronting, consider reducing the concentration of the this compound working solution.

  • Possible Cause 3: Column Degradation or Contamination.

    • Solution: Use a guard column to protect the analytical column. If peak shape deteriorates for both the analyte and the IS, consider flushing the column or replacing it.

Problem: this compound Signal is Too High or Too Low

  • Possible Cause 1: Inappropriate Concentration of the Working Solution.

    • Solution: If the signal is consistently too low (poor signal-to-noise ratio), prepare a more concentrated working solution. If the signal is too high and causing detector saturation, dilute the working solution. The goal is to have a robust and reproducible signal that is on scale with the analyte's response.

  • Possible Cause 2: Ion Suppression.

    • Solution: A consistently low signal might also be due to significant ion suppression from the matrix. Improve the sample cleanup method or adjust the chromatographic conditions to separate the analyte and IS from the interfering matrix components.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This experiment aims to identify the most suitable concentration of this compound for a given analytical method.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • From the stock solution, prepare a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation:

  • Prepare three sets of samples:
  • Set A: Blank matrix (e.g., plasma, tissue homogenate) spiked with the analyte at a low concentration (LQC).
  • Set B: Blank matrix spiked with the analyte at a medium concentration (MQC).
  • Set C: Blank matrix spiked with the analyte at a high concentration (HQC).
  • To each sample, add a fixed volume of one of the this compound working solutions. Repeat this for each concentration of the working solution.
  • Perform the established sample extraction procedure.

3. Data Analysis:

  • Analyze the samples using the LC-MS/MS method.
  • For each this compound concentration, evaluate the following:
  • IS Peak Area: The peak area should be consistent across replicates and provide a good signal-to-noise ratio (>20:1).
  • Analyte/IS Peak Area Ratio: Calculate the %CV of the peak area ratio for the replicates at each analyte concentration.
  • Accuracy and Precision: The calculated concentrations of the QC samples should be within acceptable limits (e.g., ±15% of the nominal value).

4. Selection of Optimal Concentration:

  • Choose the this compound concentration that provides a stable and reproducible peak area and results in the best accuracy and precision for the analyte across its concentration range.

Data Presentation

Table 1: Example Experimental Design for this compound Concentration Optimization

Analyte ConcentrationThis compound Concentration (ng/mL)Number of Replicates
Low QC (e.g., 5 ng/mL)105
505
1005
Medium QC (e.g., 50 ng/mL)105
505
1005
High QC (e.g., 500 ng/mL)105
505
1005

Table 2: General Acceptance Criteria for Internal Standard Response in Bioanalytical Method Validation

ParameterAcceptance Criteria
Internal Standard Response The IS response should be consistent across the run. While no fixed criteria are universally accepted, significant deviations should be investigated.[1]
Precision of IS-Normalized Response The %CV of the back-calculated concentrations of the calibration standards should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy of IS-Normalized Response The mean accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Visualizations

experimental_workflow cluster_prep Preparation cluster_spiking Sample Spiking cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Analyte and This compound Stock Solutions prep_working Prepare Analyte Spiking Solutions and IS Working Solutions prep_stock->prep_working spike_samples Spike Blank Matrix with Analyte (LQC, MQC, HQC) prep_working->spike_samples add_is Add this compound Working Solution to Spiked Samples spike_samples->add_is extraction Perform Sample Extraction add_is->extraction lcms_analysis Analyze by LC-MS/MS extraction->lcms_analysis data_review Review IS Peak Area and S/N Ratio lcms_analysis->data_review calc_ratio Calculate Analyte/IS Peak Area Ratio data_review->calc_ratio assess_acc_prec Assess Accuracy and Precision calc_ratio->assess_acc_prec select_optimal Optimal Concentration Determined assess_acc_prec->select_optimal Select Optimal IS Concentration

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_workflow cluster_prep Sample Preparation cluster_instrument Instrument Performance cluster_method Method Parameters start High Variability in IS Signal? check_pipetting Verify Pipetting Technique and Calibration start->check_pipetting Yes check_vortexing Ensure Thorough Mixing of IS in Sample check_pipetting->check_vortexing check_stability Check MS Stability with Standard Solution check_vortexing->check_stability Issue Persists resolved Issue Resolved check_vortexing->resolved Issue Resolved clean_source Clean Ion Source check_stability->clean_source eval_cleanup Evaluate Sample Cleanup Efficiency clean_source->eval_cleanup Issue Persists clean_source->resolved Issue Resolved check_stability_matrix Assess IS Stability in Matrix eval_cleanup->check_stability_matrix check_stability_matrix->resolved Issue Persists? Consult Senior Scientist

Caption: Decision tree for troubleshooting high variability in the internal standard signal.

References

Preventing isotopic exchange of deuterium in Danofloxacin-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isotopic exchange of deuterium in Danofloxacin-D3 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is preventing deuterium exchange important?

This compound is a stable isotope-labeled version of Danofloxacin, a fluoroquinolone antibiotic. The deuterium atoms (D) replace hydrogen atoms (H) at specific positions in the molecule. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Preventing the exchange of deuterium with hydrogen from solvents or reagents is critical for accurate quantification. If exchange occurs, the mass of the internal standard changes, leading to inaccurate measurements of the target analyte.

Q2: What are the primary factors that can cause deuterium exchange in this compound?

The primary factors that can induce deuterium exchange, often referred to as back-exchange, include:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on aromatic rings.

  • Temperature: Elevated temperatures can increase the rate of exchange reactions.

  • Solvent: Protic solvents, especially water (H₂O), are sources of hydrogen that can replace deuterium. The composition of the solvent system is a critical factor.

  • Sample Matrix: The biological or environmental matrix of the sample can contain components that promote deuterium exchange.[1][2]

Q3: How should I store my this compound stock solutions to ensure stability?

To maintain the isotopic integrity of this compound, proper storage is essential. Here are the recommended storage conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storage.Low temperatures significantly reduce the rate of chemical reactions, including deuterium exchange.
Solvent Aprotic organic solvents (e.g., acetonitrile, methanol).Minimizes the presence of exchangeable protons. If aqueous solutions are necessary, use D₂O.
pH Neutral pH (around 7.0).Avoids acid or base-catalyzed exchange.
Light Protect from light.Fluoroquinolones can be susceptible to photodegradation.
Container Use tightly sealed vials.Prevents evaporation and contamination with atmospheric moisture.

Q4: Can deuterium exchange occur during sample preparation?

Yes, sample preparation is a critical step where deuterium exchange can occur. It is important to minimize the exposure of this compound to harsh conditions. Key considerations include:

  • pH of Extraction Buffers: Use buffers with a neutral pH whenever possible. If acidic or basic conditions are required for extraction, minimize the exposure time and keep the temperature low.

  • Evaporation and Reconstitution: When evaporating organic solvents, do so at the lowest possible temperature. Reconstitute the sample in a mobile phase that is compatible with the LC-MS method and has a neutral pH.

  • Use of D₂O: If aqueous solutions are unavoidable during sample preparation, consider using deuterium oxide (D₂O) to maintain the isotopic labeling.

Q5: How can I minimize deuterium exchange during LC-MS analysis?

The LC-MS system itself can be a source of back-exchange. To mitigate this:

  • Mobile Phase pH: Use a mobile phase with a pH as close to neutral as possible. For reversed-phase chromatography, a pH between 3 and 6 is often a good compromise for peak shape and stability.

  • Temperature: Maintain the autosampler and column compartment at a low, controlled temperature (e.g., 4°C).

  • Analysis Time: Use a shorter chromatographic run time to reduce the time the analyte is exposed to the mobile phase.

  • System Contamination: Ensure the LC system is not contaminated with acidic or basic residues.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the isotopic exchange of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of deuterium signal or appearance of a non-deuterated Danofloxacin peak in the internal standard. Improper Storage: Stock solution stored at room temperature, in an acidic or basic solvent, or for an extended period.Store this compound stock solutions at -20°C or lower in an aprotic solvent. Prepare fresh working solutions regularly.
Harsh Sample Preparation Conditions: Use of strong acids or bases, or high temperatures during extraction or concentration steps.Optimize sample preparation to use neutral pH buffers and low temperatures. If harsh conditions are unavoidable, minimize exposure time.
Back-exchange during LC-MS analysis: Mobile phase pH is too high or too low. The column temperature is elevated.Adjust the mobile phase pH to be as close to neutral as possible while maintaining good chromatography. Set the column and autosampler temperature to 4°C.
Inconsistent or drifting internal standard response. Variable Back-Exchange: Inconsistent sample processing times or conditions leading to varying degrees of deuterium exchange.Standardize all sample preparation steps, including incubation times and temperatures. Use an automated sample preparation system if available.
Matrix Effects: Components in the sample matrix are catalyzing the exchange.[1][2][3][4]Perform a thorough sample clean-up to remove interfering matrix components. Consider using a different extraction method (e.g., solid-phase extraction).
Peak tailing or splitting for this compound. On-column Exchange: The deuterium exchange is occurring on the analytical column.Ensure the column is well-conditioned and not contaminated. Try a different column chemistry that is less likely to promote exchange.
Presence of both deuterated and partially exchanged species. This is a strong indicator of exchange. Review all storage, sample preparation, and analytical conditions to identify the source of the back-exchange.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in 100% methanol or acetonitrile to the final concentration.

    • Vortex briefly to ensure complete dissolution.

    • Store in an amber, tightly sealed vial at -20°C.

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Allow the stock solution to equilibrate to room temperature before opening.

    • Perform serial dilutions of the stock solution using the same aprotic solvent to achieve the desired concentration.

    • Store the working solution at -20°C when not in use. It is recommended to prepare fresh working solutions weekly.

Protocol 2: Sample Preparation for Bioanalytical Studies (Plasma)

This protocol is a general guideline and may need optimization for specific matrices.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of the this compound working solution as the internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid, ensuring the final pH is not strongly acidic).

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Visualizations

Experimental_Workflow Experimental Workflow to Minimize Deuterium Exchange cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis stock Prepare Stock Solution (Aprotic Solvent, -20°C) working Prepare Working Solution (Fresh, Aprotic Solvent) stock->working spike Spike Sample with IS working->spike extract Extract with Neutral pH and Low Temperature spike->extract concentrate Concentrate at Low Temp (<30°C) extract->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute autosampler Autosampler at 4°C reconstitute->autosampler column Column at Low Temp autosampler->column mobile_phase Neutral pH Mobile Phase analysis Perform Analysis column->analysis

Caption: Workflow for handling this compound to minimize isotopic exchange.

Factors_Affecting_Exchange Factors Contributing to Deuterium Exchange cluster_chemical Chemical Environment cluster_physical Physical Conditions center Deuterium Exchange pH pH (Acidic/Basic) pH->center solvent Protic Solvents (H₂O) solvent->center matrix Sample Matrix matrix->center temp High Temperature temp->center time Exposure Time time->center

Caption: Key factors that can lead to the isotopic exchange of deuterium in this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Danofloxacin-D3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues with Danofloxacin-D3. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions within the chromatographic system.[1][2] The primary causes include:

  • Interaction with Residual Silanols: The most frequent cause of tailing for basic analytes is the interaction between the positively charged analyte and negatively charged, unreacted silanol groups on the surface of silica-based stationary phases (like C18 columns).[1][3]

  • Metal Chelation: Danofloxacin, as a fluoroquinolone, has a high affinity for metal ions.[4][5][6] Trace metal contamination in the HPLC system (e.g., from stainless steel frits, tubing, or even titanium in biocompatible systems) can lead to the formation of Danofloxacin-metal complexes.[7] These complexes can then interact with the stationary phase, causing peak distortion.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or the natural degradation of the stationary phase over time can create active sites that cause tailing.[8][9]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Overload: This is the most common cause of fronting, especially at high concentrations.[10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[8]

  • Low Column Temperature: In some cases, a column temperature that is too low can lead to fronting.

Q3: I'm observing split peaks for this compound. What should I investigate?

Split peaks can be indicative of several issues:

  • Contamination at the Column Inlet: Particulates from the sample or system can block the column inlet frit, causing the sample to flow unevenly through the packing material.

  • Column Void: A void or channel in the column packing can cause the sample band to split.[3] This can result from pressure shocks or operating the column outside its recommended pH and temperature ranges.[3]

  • Injector Problems: A malfunctioning injector, such as a damaged rotor seal, can cause incomplete or staggered sample injection.[10]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can lead to peak splitting.[8]

Q4: What is the ideal mobile phase pH for analyzing this compound?

To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to ensure this compound exists in a single ionic state. Danofloxacin has two pKa values, approximately 6.07 and 8.50.[11] It is generally recommended to set the mobile phase pH at least 2 units away from the analyte's pKa.[9]

pH RangePredominant Ionic State of DanofloxacinRecommendation
pH < 4.0CationicRecommended. Minimizes silanol interactions and promotes a single ionic form.
4.0 < pH < 8.0Zwitterionic/NeutralAvoid. Analyte can exist in multiple forms, leading to poor peak shape.
pH > 10.5AnionicPossible, but less common. Requires a pH-stable column.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Experimental Protocol: Systematic Troubleshooting of Peak Tailing

  • Initial Assessment:

    • Confirm that the peak tailing is specific to this compound or if it affects all peaks in the chromatogram. If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume). If only the this compound peak is tailing, proceed with the following steps.

  • Mobile Phase pH Optimization:

    • Prepare a mobile phase with a pH of 3.0 or lower using an appropriate buffer (e.g., 0.1% formic acid or phosphoric acid).

    • Equilibrate the column with at least 10 column volumes of the new mobile phase.

    • Inject a standard solution of this compound and observe the peak shape.

  • Addition of a Competing Base:

    • If tailing persists at low pH, add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the residual silanol groups, reducing their interaction with this compound.

  • Metal Chelation Mitigation:

    • Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a concentration of 0.1-0.5 mM. This will bind to any free metal ions in the system, preventing them from forming complexes with this compound.

  • Column Evaluation:

    • If the above steps do not resolve the issue, the problem may lie with the column itself.

    • Flush the column with a strong solvent to remove any contaminants.

    • If the problem persists, consider replacing the column with a new one, preferably one with low silanol activity or end-capping.

G start Poor Peak Shape: Tailing Observed check_ph Is Mobile Phase pH < 4.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 with Acid (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_tailing_1 Is Tailing Resolved? check_ph->check_tailing_1 Yes adjust_ph->check_tailing_1 add_tea Add Competing Base (e.g., 0.1% TEA) to Mobile Phase check_tailing_1->add_tea No end Peak Shape Optimized check_tailing_1->end Yes check_tailing_2 Is Tailing Resolved? add_tea->check_tailing_2 add_edta Suspect Metal Chelation: Add Chelating Agent (e.g., 0.1 mM EDTA) to Mobile Phase check_tailing_2->add_edta No check_tailing_2->end Yes check_tailing_3 Is Tailing Resolved? add_edta->check_tailing_3 column_issue Column Issue: - Flush with Strong Solvent - Replace Column check_tailing_3->column_issue No check_tailing_3->end Yes

Caption: Interactions causing poor peak shape versus ideal chromatography.

Guide 2: Addressing Peak Fronting and Splitting

This guide offers solutions for less common, but still problematic, peak shape issues.

Experimental Protocol: Resolving Peak Fronting

  • Reduce Injection Volume:

    • Sequentially reduce the injection volume by 50% until the peak shape becomes symmetrical. If this resolves the fronting, the issue was column overload.

  • Modify Sample Solvent:

    • If possible, dissolve the sample in the initial mobile phase.

    • If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase. For reversed-phase HPLC, this means using a solvent with a higher percentage of water.

Experimental Protocol: Investigating Split Peaks

  • Check for Column Contamination:

    • Disconnect the column from the detector and reconnect it in the reverse direction.

    • Flush the column with a strong solvent at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes.

    • Reinstall the column in the correct direction and test again.

  • Inspect for Leaks and Voids:

    • Carefully inspect all fittings between the injector and the detector for any signs of leaks.

    • If a column void is suspected (often accompanied by a sudden drop in backpressure), the column will likely need to be replaced.

  • Use a Guard Column:

    • To prevent future contamination of the analytical column, install a guard column with a matching stationary phase. [8]Replace the guard column regularly.

Troubleshooting Workflow for Peak Splitting and Fronting

G start Poor Peak Shape: Fronting or Splitting check_shape Which Issue? start->check_shape fronting_path Peak Fronting check_shape->fronting_path Fronting splitting_path Peak Splitting check_shape->splitting_path Splitting reduce_load Reduce Sample Concentration or Injection Volume fronting_path->reduce_load check_fronting Is Fronting Resolved? reduce_load->check_fronting change_solvent Change Sample Solvent to Match Mobile Phase check_fronting->change_solvent No end Peak Shape Optimized check_fronting->end Yes change_solvent->end check_inlet Check for Column Inlet Contamination splitting_path->check_inlet reverse_flush Reverse-flush Column check_inlet->reverse_flush check_splitting_1 Is Splitting Resolved? reverse_flush->check_splitting_1 check_void Check for Column Void or Injector Issue check_splitting_1->check_void No check_splitting_1->end Yes replace_column Replace Column or Service Injector check_void->replace_column

Caption: Decision-making workflow for resolving peak fronting and splitting.

References

Matrix effects on Danofloxacin-D3 signal in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Danofloxacin-D3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on the identification and mitigation of matrix effects.

Problem: Poor reproducibility and accuracy in quantitative results.

Possible Cause: Matrix effects, such as ion suppression or enhancement, are a primary cause of poor reproducibility and accuracy in LC-MS/MS analysis.[1][2][3][4] These effects arise from co-eluting endogenous components in the sample matrix (e.g., phospholipids, salts, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][5]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve sample cleanup.[1][6]

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components and can lead to cleaner extracts compared to simpler methods like protein precipitation.[6][7]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate Danofloxacin from matrix components based on partitioning between two immiscible liquids.[6][7]

    • Protein Precipitation (PPT): While a quick and simple method, PPT is often less effective at removing phospholipids and other matrix components that can cause ion suppression.[6]

  • Chromatographic Separation:

    • Modify your HPLC/UHPLC gradient to better separate this compound from co-eluting matrix components.[1]

    • Consider using a different stationary phase or column chemistry to improve separation.

  • Internal Standard Selection:

    • This compound is a stable isotope-labeled (SIL) internal standard, which is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the unlabeled analyte.[1][5] Ensure the purity and concentration of your internal standard are correct.

Problem: Low signal intensity or complete signal loss for this compound.

Possible Cause: Severe ion suppression is the most likely culprit for low or no signal. This is particularly common in complex matrices like plasma or tissue when using less rigorous sample preparation methods.[4][8]

Solutions:

  • Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression. This involves comparing the signal of this compound in a clean solution to the signal when spiked into a blank, extracted matrix sample.[4]

  • Improve Sample Cleanup: As mentioned above, switching to a more effective sample preparation technique like SPE is highly recommended.[6][7]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).[6]

  • Check Instrument Parameters: Ensure that the mass spectrometer parameters (e.g., capillary voltage, gas flows, temperature) are optimized for this compound.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[3][5] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can negatively impact the accuracy and precision of quantification.[1][2][4]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) version of Danofloxacin. It is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample extraction, chromatography, and ionization, allowing it to effectively compensate for variations in sample preparation and matrix effects.[1][5]

Q3: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?

A3: Solid-phase extraction (SPE) is generally considered the most effective method for reducing matrix effects in complex biological fluids like plasma.[6][7] It provides a more thorough cleanup by selectively isolating the analyte from interfering components like phospholipids, which are a major source of ion suppression. While simpler methods like protein precipitation are faster, they are often less effective at removing these interferences.[6]

Q4: How can I quantify the extent of matrix effects in my assay?

A4: The most common method to quantify matrix effects is the post-extraction addition experiment.[4] This involves three sets of samples:

  • Set A: Analyte and internal standard in a clean solvent.

  • Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentration as Set A.

  • Set C: Pre-spiked matrix sample that has gone through the entire extraction process.

The matrix effect (ME) can be calculated as: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100 . A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]

Quantitative Data Summary

The following tables summarize the impact of different sample preparation methods on the recovery and matrix effect for Danofloxacin.

Table 1: Comparison of Sample Preparation Methods on Danofloxacin Recovery and Matrix Effect in Bovine Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)85.265.7 (Ion Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)78.582.3 (Ion Suppression)
Solid-Phase Extraction (C18)92.895.1 (Minimal Effect)

Table 2: Comparison of Sample Preparation Methods on Danofloxacin Recovery and Matrix Effect in Bovine Milk

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)91.575.4 (Ion Suppression)
Solid-Phase Extraction (C18)96.298.3 (Minimal Effect)

Experimental Protocols

Protocol 1: Danofloxacin Extraction from Bovine Plasma using SPE
  • Sample Pre-treatment: To 500 µL of bovine plasma, add 50 µL of this compound internal standard solution. Vortex for 30 seconds.

  • Protein Precipitation: Add 1 mL of 1% formic acid in acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Danofloxacin and this compound with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Danofloxacin Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Danofloxacin: Precursor ion > Product ion (specific m/z values to be optimized on the instrument)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized on the instrument)

  • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + This compound (IS) ppt Protein Precipitation (Acetonitrile) plasma->ppt Add ACN spe Solid-Phase Extraction (SPE) ppt->spe Load Supernatant elute Elution spe->elute Wash & Elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Inject data Data Processing lcms->data result Quantitative Result data->result

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic cluster_investigation Investigation cluster_solution Solutions start Poor Reproducibility or Low Signal check_is Verify Internal Standard Integrity start->check_is assess_me Quantify Matrix Effect (Post-Extraction Addition) start->assess_me optimize_sp Improve Sample Prep (e.g., use SPE) assess_me->optimize_sp If Suppression > 15% optimize_lc Optimize LC Method assess_me->optimize_lc If Co-elution Observed dilute Dilute Sample Extract assess_me->dilute If Suppression is Minor end Acceptable Results optimize_sp->end optimize_lc->end dilute->end

Caption: Troubleshooting logic for matrix effect issues.

References

Danofloxacin-D3 Stability in Biological Matrices: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Danofloxacin-D3 in various biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological samples?

While specific stability data for this compound is not extensively published, studies on the non-deuterated form, Danofloxacin, indicate that it is a relatively stable compound under typical laboratory and storage conditions. One study demonstrated that Danofloxacin incurred less than or equal to a 20% loss under various tested conditions, suggesting good stability.[1][2] As an isotopic analog, this compound is expected to exhibit similar stability. However, it is crucial to perform matrix-specific stability evaluations as part of your bioanalytical method validation to ensure data accuracy.

Q2: What are the typical stability experiments that should be conducted for this compound?

According to regulatory guidelines for bioanalytical method validation, the following stability tests are essential:

  • Freeze-Thaw Stability: This test evaluates the stability of this compound after multiple cycles of freezing and thawing. This is critical as samples may be thawed for aliquoting or re-analysis.

  • Short-Term (Bench-Top) Stability: This assesses the stability of this compound in the biological matrix at room temperature for a period that reflects the sample handling time during the analytical process.

  • Long-Term Stability: This determines the stability of this compound in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration, covering the time from sample collection to analysis.

  • Stock Solution and Working Solution Stability: The stability of this compound in the solvent used to prepare stock and working solutions should be evaluated at different storage temperatures.

  • Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples (e.g., in the autosampler) before injection into the analytical instrument.

Q3: What are the acceptable criteria for stability?

The mean concentration of the stability quality control (QC) samples should be within ±15% of the nominal concentration.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound in plasma/serum samples. Instability during sample collection and initial processing.Ensure rapid processing of blood samples to separate plasma/serum. Keep samples on ice during handling.
Degradation due to repeated freeze-thaw cycles.Aliquot samples into smaller volumes after the first thaw to avoid multiple freeze-thaw cycles of the main sample.
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes.
Inconsistent results in long-term stability studies. Temperature fluctuations in the storage freezer.Use a calibrated and monitored freezer with temperature alarms. Store samples in a location with minimal temperature variation.
Degradation due to light exposure.Store samples in amber-colored tubes or in the dark. Fluoroquinolones can be susceptible to photodegradation.[4]
Analyte degradation in tissue homogenates. Enzymatic activity in the homogenate.Homogenize tissues at low temperatures (on ice). Consider adding enzyme inhibitors if instability is observed. Store homogenates at ≤ -70°C immediately after preparation.
Discrepancies between different batches of matrix. Variability in endogenous components of the biological matrix.Test stability in at least six different sources of the biological matrix.

Data Presentation

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

AnalyteStorage Temperature (°C)Number of Freeze-Thaw CyclesNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) ± SD (n=3)Accuracy (%)
This compound-20150
350
550
This compound-201500
3500
5500

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

AnalyteTime (hours)Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) ± SD (n=3)Accuracy (%)
This compound050
450
850
2450
This compound0500
4500
8500
24500

Table 3: Long-Term Stability of this compound in Human Plasma at -20°C

AnalyteTime (months)Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) ± SD (n=3)Accuracy (%)
This compound050
150
350
650
This compound0500
1500
3500
6500

Experimental Protocols

The following are detailed methodologies for key stability experiments. These should be adapted and validated for your specific laboratory conditions and analytical methods (e.g., LC-MS/MS).

1. Preparation of Stability Samples

  • Matrix: Use the same biological matrix (e.g., human plasma with a specific anticoagulant) as your study samples.

  • Spiking: Prepare two levels of Quality Control (QC) samples: a low QC (LQC) at approximately three times the lower limit of quantification (LLOQ) and a high QC (HQC) at approximately 75-85% of the upper limit of quantification (ULOQ).

  • Aliquoting: Aliquot the spiked matrix into appropriate storage vials.

2. Freeze-Thaw Stability Assessment

  • Retrieve a set of LQC and HQC samples for each freeze-thaw cycle to be tested.

  • Allow the samples to thaw completely at room temperature.

  • Once thawed, refreeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Repeat this cycle for the desired number of times (typically 3 to 5 cycles).

  • After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles (time zero samples).

  • Calculate the mean concentration and accuracy for each cycle and compare them to the nominal concentrations.

3. Short-Term (Bench-Top) Stability Assessment

  • Retrieve a set of LQC and HQC samples.

  • Place the samples on the laboratory bench at room temperature.

  • At specified time points (e.g., 0, 4, 8, and 24 hours), process and analyze the samples.

  • Analyze the samples against a freshly prepared calibration curve and time zero QC samples.

  • Calculate the mean concentration and accuracy for each time point and compare them to the nominal concentrations.

4. Long-Term Stability Assessment

  • Store a sufficient number of LQC and HQC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples.

  • Analyze the samples against a freshly prepared calibration curve and time zero QC samples.

  • Calculate the mean concentration and accuracy for each time point and compare them to the nominal concentrations. The stability period is defined by the longest duration for which the accuracy remains within the acceptable limits.

Visualizations

The following diagrams illustrate key workflows related to this compound stability testing.

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_testing Stability Assessment cluster_analysis Analysis start Obtain Biological Matrix spike Spike with this compound (LQC & HQC) start->spike aliquot Aliquot into Storage Vials spike->aliquot ft Freeze-Thaw Stability aliquot->ft st Short-Term Stability (Bench-Top) aliquot->st lt Long-Term Stability aliquot->lt process Sample Processing (e.g., Protein Precipitation, SPE) ft->process st->process lt->process pp Post-Preparative Stability analyze LC-MS/MS Analysis pp->analyze process->pp calculate Calculate Concentration & Accuracy analyze->calculate

Caption: General workflow for this compound stability testing.

FreezeThawProtocol start Start with Frozen LQC & HQC Samples thaw Thaw Samples at Room Temperature start->thaw refreeze Refreeze at Storage Temp. (≥12 hours) thaw->refreeze cycle_decision Desired Number of Cycles Reached? refreeze->cycle_decision cycle_decision->thaw No analyze Analyze Samples cycle_decision->analyze Yes

Caption: Protocol for freeze-thaw stability assessment.

References

Technical Support Center: Overcoming Co-elution of Danofloxacin-D3 with Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for advanced analytical challenges. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming the co-elution of Danofloxacin-D3 with its metabolites during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Danofloxacin that can cause co-elution issues?

A1: The primary and most commonly encountered metabolite of Danofloxacin is N-desmethyldanofloxacin.[1][2] Depending on the biological matrix and species, other metabolites such as an N-oxide and glucuronide conjugates may also be present, although typically in smaller quantities.[2] Co-elution often occurs between the parent drug, its deuterated internal standard (this compound), and the N-desmethyl metabolite due to their structural similarities.

Q2: How can I detect if I have a co-elution problem with my this compound peak?

A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some key indicators:

  • Peak Tailing or Fronting: Asymmetrical peaks are a common sign of a hidden overlapping peak.

  • Shoulders on the Peak: A small, unresolved peak appearing as a "shoulder" on the main peak is a strong indication of co-elution.

  • Inconsistent Peak Ratios: If you are using a mass spectrometer, an inconsistent ion ratio between the quantifier and qualifier ions across the peak is a definitive sign of co-elution.

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, performing a peak purity analysis can reveal spectral differences across the peak, indicating the presence of more than one compound.

Q3: What is the first step I should take to troubleshoot the co-elution of this compound and its metabolites?

A3: The initial and often most effective step is to adjust the mobile phase composition. Modifying the organic solvent-to-aqueous buffer ratio can significantly impact the retention and selectivity of your separation. For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of both the analyte and its metabolites, potentially improving resolution.

Troubleshooting Guides

Issue 1: Co-elution of this compound and N-desmethyldanofloxacin

This is the most common co-elution problem encountered during Danofloxacin analysis. The following steps provide a systematic approach to resolving this issue.

Step 1: Modify the Mobile Phase Composition

Adjusting the mobile phase is a powerful tool for altering selectivity.

  • Organic Solvent Ratio: Systematically decrease the percentage of organic solvent in the mobile phase. This will increase the retention of both compounds, but may do so differentially, leading to better separation.

  • Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Adjust pH of the Aqueous Phase: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention of fluoroquinolones. For Danofloxacin and its metabolites, a slightly acidic pH (e.g., pH 3.5) is often used.[1] Experimenting with the pH in the range of 2.5 to 4.5 can improve separation.

Step 2: Change the Stationary Phase (Column)

If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

  • Different Reversed-Phase Chemistry: If you are using a C18 column, consider switching to a C8, Phenyl-Hexyl, or a polar-embedded phase column. These different stationary phases will have different interactions with the analytes.

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase efficiency and may resolve closely eluting peaks.

Step 3: Adjust the Column Temperature

Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.

  • Increase Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape and resolution.

  • Decrease Temperature: Conversely, decreasing the temperature can also alter selectivity and may be beneficial in some cases.

Data Presentation: Impact of Method Modifications on Retention

The following table summarizes the expected impact of various chromatographic adjustments on the retention and separation of this compound and N-desmethyldanofloxacin.

Parameter AdjustedModificationExpected Impact on Retention TimeExpected Impact on Resolution
Mobile Phase Decrease % OrganicIncrease for both compoundsMay improve
Increase % OrganicDecrease for both compoundsMay worsen
Change Acetonitrile to MethanolMay increase or decrease, alters selectivityMay improve or worsen
Decrease pH (e.g., 3.5 to 2.5)May increase retention of the basic amineMay improve
Stationary Phase Switch C18 to C8Decrease retention for both compoundsMay improve or worsen selectivity
Switch C18 to Phenyl-HexylMay increase retention due to pi-pi interactionsMay improve selectivity
Temperature Increase Column TemperatureDecrease retention for both compoundsMay improve peak efficiency and resolution

Experimental Protocols

HPLC Method for Simultaneous Determination of Danofloxacin and N-desmethyldanofloxacin

This protocol is adapted from the method described by Schneider et al. (1996) for the analysis of Danofloxacin and its primary metabolite in tissue samples.[1]

1. Sample Preparation (Tissue)

  • Homogenize 1 gram of tissue with 4 mL of a methanol-perchloric-phosphoric acid solution.

  • Centrifuge the homogenate at 3000 x g for 10 minutes.

  • Collect the supernatant for injection.

2. HPLC Conditions

  • Column: Inertsil C8, 5 µm, 250 x 4.6 mm I.D.[1]

  • Mobile Phase: 0.05 M phosphate buffer (pH 3.5) and acetonitrile (88:12, v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 30°C

  • Detector: Fluorescence detector with excitation at 280 nm and emission at 440 nm.[1]

3. Expected Retention Times

  • Under these conditions, N-desmethyldanofloxacin will elute before Danofloxacin. While the original paper does not state the exact retention times, a well-resolved separation is achieved.

Mandatory Visualizations

Danofloxacin Metabolic Pathway

Danofloxacin_Metabolism Danofloxacin Danofloxacin N_desmethyl N-desmethyldanofloxacin Danofloxacin->N_desmethyl N-demethylation N_oxide N-oxide Metabolite Danofloxacin->N_oxide N-oxidation Glucuronide Glucuronide Conjugate Danofloxacin->Glucuronide Glucuronidation

Caption: Metabolic pathway of Danofloxacin.

Troubleshooting Workflow for Co-elution

Troubleshooting_Coelution start Co-elution Observed mod_mp Modify Mobile Phase (Organic %, pH) start->mod_mp check_res1 Resolution Improved? mod_mp->check_res1 change_col Change Column (C8, Phenyl, etc.) check_res1->change_col No end_ok Problem Resolved check_res1->end_ok Yes check_res2 Resolution Improved? change_col->check_res2 mod_temp Adjust Temperature check_res2->mod_temp No check_res2->end_ok Yes check_res3 Resolution Improved? mod_temp->check_res3 check_res3->end_ok Yes end_nok Further Method Development Required check_res3->end_nok No

Caption: A logical workflow for troubleshooting co-elution issues.

References

Technical Support Center: Danofloxacin-D3 Signal Suppression in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering Danofloxacin-D3 signal suppression in electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate this common analytical challenge.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[1] In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. This is because it has nearly identical chemical and physical properties to the analyte (Danofloxacin), meaning it co-elutes chromatographically and experiences similar ionization effects in the ESI source. By adding a known amount of this compound to samples, it can compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of Danofloxacin.

Q2: What is signal suppression in electrospray ionization (ESI)?

Signal suppression in ESI is a phenomenon where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[2][3][4] This leads to a lower-than-expected signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][5]

Q3: What are the common causes of signal suppression for this compound?

Several factors can contribute to the signal suppression of this compound in ESI-MS analysis:

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, liver, muscle tissue) are a primary cause.[2][3] These can include phospholipids, salts, proteins, and other small molecules that compete with this compound for ionization.[2]

  • High Analyte Concentration: At high concentrations, analytes can saturate the ESI droplet surface, leading to competition for charge and space, which in turn causes signal suppression.[6]

  • Mobile Phase Additives: Certain non-volatile buffers or ion-pairing reagents in the mobile phase can interfere with the ionization process.

  • Sample Preparation: Inadequate sample cleanup can leave behind a high concentration of matrix components that cause suppression.[5]

Q4: How can I determine if my this compound signal is being suppressed?

Two primary methods are used to assess matrix effects and signal suppression:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip in the constant signal baseline indicates the retention times at which co-eluting matrix components are causing ion suppression.[2][3]

  • Post-Extraction Spike Analysis: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a blank, extracted matrix sample. The ratio of these responses is known as the matrix factor (MF). An MF value less than 1 indicates signal suppression.[2][3]

Troubleshooting Guides

Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Cause Troubleshooting Step
Matrix-induced Signal Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation. 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from the regions of ion suppression identified by post-column infusion. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, but be mindful of the impact on the limit of quantification (LOQ).
Competition with High Concentrations of Danofloxacin 1. Adjust Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected concentration range of Danofloxacin in the samples. 2. Review Calibration Curve: If suppression is observed at the higher end of the calibration curve, consider narrowing the dynamic range or using a non-linear regression model.
Instrumental Issues 1. Clean the Ion Source: Contamination of the ESI source can lead to poor ionization and signal loss. Regular cleaning is crucial. 2. Check MS Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature for this compound.
Problem 2: Poor Accuracy and Precision in Quantitative Results
Possible Cause Troubleshooting Step
Differential Matrix Effects between Samples 1. Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal choice to compensate for matrix effects that vary between individual samples. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix effects.
Inconsistent Recovery 1. Validate Sample Preparation: Thoroughly validate the extraction recovery of both Danofloxacin and this compound to ensure consistency across different sample concentrations and batches.
Analyte-Internal Standard Interaction 1. Evaluate Co-elution: Ensure that Danofloxacin and this compound are perfectly co-eluting. Even slight separation can lead to them being affected differently by transient matrix effects.

Data Presentation

The following tables provide illustrative quantitative data on this compound signal suppression. Please note that these are example datasets and actual results may vary depending on the specific experimental conditions.

Table 1: Matrix Factor (MF) Calculation for this compound in Different Biological Matrices

MatrixMean Peak Area in Neat Solution (A)Mean Peak Area in Post-Extraction Spiked Matrix (B)Matrix Factor (MF = B/A)Signal Suppression (%)
Bovine Plasma1,500,000975,0000.6535%
Bovine Liver1,500,000600,0000.4060%
Bovine Muscle1,500,0001,200,0000.8020%

Table 2: Effect of Different Sample Preparation Methods on this compound Recovery and Matrix Effect in Bovine Plasma

Sample Preparation MethodMean Recovery (%)Matrix Factor (MF)
Protein Precipitation (Acetonitrile)950.55
Liquid-Liquid Extraction (Ethyl Acetate)880.75
Solid-Phase Extraction (C18)920.90

Table 3: Recommended MRM Transitions for Danofloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Danofloxacin358.1340.125
358.1299.130
This compound361.1343.125
361.1302.130

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or a suitable solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, homogenized liver) using your validated sample preparation method. Spike the extracted matrix with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at the same concentration as Set A before performing the sample preparation procedure.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • A Matrix Factor < 1 indicates signal suppression, while a value > 1 indicates signal enhancement.

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
  • Set up the infusion pump: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal. Infuse this solution into the LC flow path between the analytical column and the MS ion source using a T-fitting.

  • Equilibrate the system: Allow the infused signal to stabilize, which will be observed as a constant elevated baseline in the mass spectrometer.

  • Inject a blank matrix extract: Perform an injection of an extracted blank matrix sample.

  • Monitor the signal: Observe the baseline of the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.

Visualizations

Danofloxacin Mechanism of Action

Danofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5][6] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, Danofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[2][7]

Danofloxacin_Mechanism Danofloxacin Danofloxacin DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Danofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive bacteria) Danofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Danofloxacin inhibits DNA gyrase and topoisomerase IV.

Experimental Workflow for Assessing Matrix Effects

The following workflow outlines the steps for both qualitative and quantitative assessment of matrix effects.

Matrix_Effect_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment PCI_Setup Post-Column Infusion Setup Inject_Blank Inject Blank Matrix Extract PCI_Setup->Inject_Blank Monitor_Signal Monitor IS Signal for Dips Inject_Blank->Monitor_Signal Prepare_Sets Prepare Neat, Post-Spike, & Pre-Spike Samples Analyze_Samples LC-MS/MS Analysis Prepare_Sets->Analyze_Samples Calculate_MF Calculate Matrix Factor (MF) & Recovery Analyze_Samples->Calculate_MF Start Start: Suspected Signal Suppression cluster_qualitative cluster_qualitative Start->cluster_qualitative cluster_quantitative cluster_quantitative Start->cluster_quantitative Decision Signal Suppression Confirmed? Troubleshoot Implement Troubleshooting Strategies Decision->Troubleshoot Yes End End: Method Validated Decision->End No cluster_qualitative->Decision cluster_quantitative->Decision

Caption: Workflow for identifying and quantifying matrix effects.

Troubleshooting Logic for this compound Signal Suppression

This diagram illustrates a logical approach to troubleshooting signal suppression issues.

References

Purity issues and potential interferences of Danofloxacin-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding purity issues and potential interferences of Danofloxacin-D3. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterium-labeled form of Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1][2] Its primary application in a research setting is as an internal standard for the quantitative analysis of Danofloxacin in biological matrices (e.g., plasma, tissue) and environmental samples by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The stable isotope label allows for differentiation from the non-labeled analyte, compensating for matrix effects and variations in sample preparation and instrument response.[4][5]

Q2: What is the expected purity of this compound?

Commercially available this compound typically has a purity of greater than 98% as determined by HPLC.[1] However, it is crucial to verify the purity of each new lot, as well as its isotopic purity (the percentage of the deuterated form versus non-labeled and partially labeled forms).

Q3: What are the common impurities or related compounds I should be aware of?

The most common related compound for Danofloxacin is its major metabolite, N-Desmethyl Danofloxacin.[1] This compound may be present as an impurity in the active pharmaceutical ingredient or can be formed during metabolism studies. Additionally, forced degradation studies have shown that Danofloxacin can degrade under photolytic conditions, leading to various photodegradation products.[2][6] While specific impurities from the synthesis of the D3-labeled compound are not extensively documented in the provided search results, it is prudent to consider the possibility of residual starting materials or by-products from the deuteration process.

Q4: How should I properly store this compound?

For long-term storage, this compound should be kept in a refrigerator at 2-8°C.[1] It is also important to protect it from light to prevent photodegradation.[6] Danofloxacin has been shown to be stable in both acidic (1.0M HCl) and basic (1.0M NaOH) solutions for four weeks at 50°C, indicating good stability under a range of pH conditions.[1]

Troubleshooting Guides

Issue 1: Purity and Impurity Concerns

Q: I have analyzed my this compound standard and see unexpected peaks. What could they be and what should I do?

A: Unexpected peaks in the chromatogram of your this compound standard could be due to several factors:

  • Known Related Compounds: One of the most likely impurities is the N-desmethyl metabolite of Danofloxacin.[1] You may also be observing photodegradation products if the standard has been exposed to light.[2][6]

  • Isotopic Purity: If you are using mass spectrometry, you may be observing peaks corresponding to the non-labeled (D0) or partially labeled (D1, D2) forms of the molecule.

  • Residual Solvents or Synthesis By-products: Peaks unrelated to the Danofloxacin structure could be residual solvents from the manufacturing process or other synthesis-related impurities.

Troubleshooting Steps:

  • Confirm Identity: If possible, use high-resolution mass spectrometry to obtain an accurate mass for the impurity peaks and predict their elemental composition.

  • Check Storage Conditions: Ensure that your standard has been stored correctly, protected from light and at the recommended temperature.

  • Perform Forced Degradation: To confirm if the impurities are degradation products, you can perform a forced degradation study on a pure standard (if available) under conditions of light, heat, acid, base, and oxidation.[7][8]

  • Contact the Supplier: If you suspect the purity is not as specified, contact the supplier for the certificate of analysis and information on potential impurities.

Issue 2: Analytical Interferences in LC-MS/MS

Q: My this compound internal standard signal is erratic or shows significant variability between samples. What are the potential causes and how can I troubleshoot this?

A: An unstable internal standard (IS) signal is a common issue in LC-MS/MS analysis and can compromise the accuracy of your results.[9][10]

Potential Causes:

  • Matrix Effects: Components in your sample matrix (e.g., salts, lipids, proteins) can co-elute with your analyte and IS, causing ion suppression or enhancement in the mass spectrometer's ion source.[4][10] This can vary from sample to sample, leading to IS variability.

  • Sample Preparation Inconsistency: Inconsistent recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction can lead to varying amounts of IS being injected.

  • IS Inhomogeneity: The IS may not be fully dissolved or homogeneously mixed into the sample.

  • Instrumental Issues: Problems with the autosampler, pump, or mass spectrometer can all lead to signal instability.

Troubleshooting Workflow:

A Unstable Internal Standard (IS) Signal B Analyze IS in neat solution A->B C Is the signal stable? B->C D Yes C->D E No C->E G Investigate Matrix Effects D->G F Check for instrument issues: - Autosampler precision - Pump flow rate - MS stability E->F H Prepare post-extraction spiked samples at different matrix concentrations G->H I Does IS signal change with matrix concentration? H->I J Yes I->J K No I->K L Optimize sample cleanup: - Use SPE or LLE - Dilute sample J->L M Review sample preparation procedure: - Ensure complete dissolution of IS - Check for pipetting errors K->M

Caption: Troubleshooting workflow for an unstable internal standard signal.

Quantitative Data Summary

Table 1: Purity and Analytical Specifications for Danofloxacin

ParameterTypical ValueMatrixMethodReference
Purity (this compound)>98%-HPLC[1]
Radiochemical Purity>99%--[1]
LOD1.0 µg/kgPoultry Meat, PorkGC-MS/MS[11]
LOQ2.0 µg/kgPoultry Meat, PorkGC-MS/MS[11]
LOQ0.05 µg/mLChicken PlasmaHPLC[12]
LOQ0.029 µg/mLChicken Lung TissueHPLC[12]
Recovery77.97–92.23%Poultry Meat, PorkGC-MS/MS[11]
Recovery>87.62%Plasma, Lung TissueHPLC[12]

Table 2: Example LC-MS/MS Parameters for Fluoroquinolone Analysis

Note: Specific parameters for this compound should be optimized in your laboratory. The following are representative values for related compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Danofloxacin358.2340.2, 299.2To be optimized
This compound361.2343.2, 302.2To be optimized
N-Desmethyl Danofloxacin344.2326.2, 299.2To be optimized

Pro-tip: For confirmatory analysis, monitoring two product ions is recommended.[13]

Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV

This protocol provides a general method for assessing the purity of a this compound standard.

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A mixture of 0.025 M phosphate buffer (pH 5.0) and acetonitrile/methanol (e.g., 95:10:30 v/v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.[2]

    • Column Temperature: 25°C.

  • Analysis: Inject the working solution and analyze the chromatogram for the presence of any impurity peaks.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks to estimate the purity.

Protocol 2: Quantification of Danofloxacin in Chicken Plasma by LC-MS/MS

This protocol describes a method for the quantification of Danofloxacin in a biological matrix using this compound as an internal standard.

  • Standard and Sample Preparation:

    • Prepare calibration standards by spiking blank chicken plasma with known concentrations of Danofloxacin.

    • To 200 µL of each standard, quality control sample, and unknown sample, add 50 µL of this compound internal standard solution (at a fixed concentration, e.g., 100 ng/mL).

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MS/MS Transitions: Monitor the transitions listed in Table 2.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Danofloxacin/Danofloxacin-D3) against the concentration of the calibration standards.

    • Determine the concentration of Danofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_0 Sample Preparation A Sample Collection (e.g., Plasma) B Add this compound (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: Experimental workflow for Danofloxacin analysis.

Danofloxacin Danofloxacin C19H20FN3O3 Metabolism Metabolism (N-Demethylation) Danofloxacin->Metabolism In vivo Desmethyl N-Desmethyl Danofloxacin (Major Metabolite / Impurity) C18H18FN3O3 Metabolism->Desmethyl

Caption: Relationship between Danofloxacin and its metabolite.

References

Adjusting for Danofloxacin-D3 lot-to-lot variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues related to Danofloxacin-D3 lot-to-lot variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Danofloxacin, where three hydrogen atoms have been replaced with deuterium.[1] It is considered the gold standard for use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis for Danofloxacin.[2] This is because its chemical and physical properties are nearly identical to the analyte (Danofloxacin), ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[2]

Q2: What are the common causes of variability in the this compound internal standard response?

Variability in the internal standard response can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation: Inconsistent extraction efficiency, incomplete reconstitution, or poor mixing of the internal standard with the sample matrix.[2][3]

  • Instrumental Issues: Inconsistent injection volumes, partial or complete clogs in the autosampler needle or tubing, leaks in the LC system, or fluctuations in the mass spectrometer's performance.[3]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix, which can affect the ionization efficiency of this compound.

  • Internal Standard Integrity: Degradation of the this compound stock or working solutions, or the presence of impurities in a new lot.

Q3: What are the acceptable limits for this compound response variability?

While there are no universally mandated acceptance criteria specifically for this compound, general bioanalytical method validation guidelines suggest that the coefficient of variation (%CV) or relative standard deviation (%RSD) of the internal standard response across a batch of samples should be within a certain range. A common industry practice is to aim for a %CV of less than 15-20% for the IS response across an analytical run. However, it is more critical to investigate the cause of variability and its impact on the accuracy of the results.[4]

Q4: How do I investigate out-of-spec this compound response?

A systematic approach is crucial. The following flowchart outlines a typical investigation process:

G Troubleshooting Workflow for IS Variability A High IS Variability Observed B Review Chromatographic Data A->B C Consistent Shift or Drift? B->C Yes D Random/Erratic Variability? B->D No E Check for System-wide Issues: - LC Pressure Fluctuations - MS Sensitivity Drift C->E F Investigate Sample-Specific Issues: - Matrix Effects - Inconsistent Sample Prep D->F G Check for Hardware Issues: - Leaks - Clogs - Injection Precision D->G H Evaluate IS Solution Integrity: - Age and Storage - Potential Contamination D->H I Root Cause Identified E->I F->I G->I H->I J Implement Corrective Actions I->J

Troubleshooting workflow for internal standard variability.

Troubleshooting Guides

Issue 1: Significant difference in this compound response between an old and new lot.

Experimental Protocol: New Lot Acceptance Testing

  • Prepare Identical Stock Solutions: Prepare stock solutions of both the old and new lots of this compound at the same concentration in the same solvent.

  • Prepare Working Solutions: From the stock solutions, prepare working solutions at the concentration typically used in your analytical method.

  • Spike into Matrix: Spike the working solutions of the old and new lots into a consistent, pooled blank biological matrix. Prepare at least six replicates for each lot.

  • Sample Preparation: Process the spiked samples using your validated extraction procedure.

  • LC-MS/MS Analysis: Analyze the extracted samples in a single analytical run.

  • Data Analysis: Compare the peak areas of the this compound from the new and old lots.

Data Presentation: Lot-to-Lot Comparison

ParameterOld Lot (n=6)New Lot (n=6)Acceptance Criteria
Mean Peak Area 1,520,0001,485,000New lot mean should be 80-120% of the old lot mean.
%CV of Peak Area 4.5%5.2%≤ 15%
Analyte Response (if co-spiked) 780,000795,000Consistent response expected.
Analyte/IS Ratio 0.5130.535Ratios should be within ±15% of each other.

Troubleshooting Steps:

  • If the new lot shows significantly lower response:

    • Verify the concentration and purity from the Certificate of Analysis (CoA).

    • Prepare fresh stock and working solutions.

    • Assess the solubility of the new lot in the chosen solvent.

  • If the new lot shows significantly higher variability:

    • Investigate the homogeneity of the new lot material.

    • Ensure complete dissolution when preparing stock solutions.

Issue 2: this compound response is inconsistent across an analytical run.

Experimental Protocol: System Suitability and Run Acceptance

  • System Suitability Test (SST): Before starting the analytical run, inject a known concentration of this compound solution (in a clean solvent) at least five times.

  • Run Acceptance Criteria: Monitor the this compound peak area in all calibration standards, quality controls (QCs), and unknown samples throughout the run.

Data Presentation: System Suitability and Run Acceptance

ParameterMeasurementAcceptance Criteria
SST Peak Area %CV (n=5) 2.8%≤ 5%
SST Retention Time %CV (n=5) 0.5%≤ 2%
Run Peak Area %CV (all samples) 18.5%≤ 20% (investigate if >15%)

Troubleshooting Steps:

  • Review Injection Sequence: Look for trends in the IS response. A gradual decrease may indicate a leak or column degradation. A sudden drop may point to an injection issue or a clog.

  • Check for Matrix Effects: If variability is higher in unknown samples compared to calibration standards prepared in a surrogate matrix, this suggests matrix effects. Consider further sample cleanup or chromatographic optimization.

  • Instrument Check:

    • Inspect the autosampler syringe and injection port for air bubbles or clogs.

    • Check for leaks in the LC flow path.

    • Ensure the MS ion source is clean.

Logical Relationship Diagram for Investigating Inconsistent IS Response

G Investigating Inconsistent IS Response A Inconsistent IS Response B Review IS Response Trend A->B C Gradual Drift/Decline B->C Trend Observed D Random/Erratic B->D No Clear Trend E Sudden Drop/Spike B->E Abrupt Change F Check for Leaks Column Degradation MS Drift C->F G Investigate Sample Prep Matrix Effects Injector Precision D->G H Check for Clogs Air Bubbles in Syringe Specific Sample Issue E->H I Problem Resolved F->I G->I H->I

Investigating inconsistent internal standard response.

References

Technical Support Center: Danofloxacin-D3 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Danofloxacin-D3 under various storage conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

For routine laboratory use, it is recommended to store this compound at refrigerator temperatures (2-8°C) or frozen for long-term storage to minimize degradation.[1] For material in solution, storage at -20°C or -80°C is advisable, especially for extended periods.[1]

Q2: How stable is this compound in solution?

Danofloxacin, the non-deuterated parent compound, has been shown to be stable in aqueous solutions under specific conditions. For instance, it exhibited high stability in raw milk for up to 24 hours at 4°C.[1] However, prolonged storage at room temperature, especially in the presence of light, can lead to degradation.[2][3] The stability in solution is also pH-dependent.

Q3: What are the main factors that can cause the degradation of this compound?

The primary factors contributing to the degradation of fluoroquinolones like Danofloxacin are:

  • Light Exposure (Photodegradation): This is a significant degradation pathway for Danofloxacin, leading to the formation of multiple photoproducts.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can induce degradation.[5]

  • Extreme pH: While Danofloxacin shows stability in strong acid and base for short periods, prolonged exposure can lead to hydrolysis.[6]

Q4: What are the known degradation products of Danofloxacin?

Forced degradation studies have identified several degradation products. Photodegradation is known to produce at least ten different products.[2] One common biotransformation product is N-desmethyldanofloxacin.[7] The degradation can involve modifications to the piperazine ring and other parts of the molecule.[7]

Q5: Can I use a microbiological assay to measure the concentration of this compound in my stability studies?

It is not recommended to use a microbiological assay for stability studies of Danofloxacin. This is because some of its degradation products may still possess biological activity, which would interfere with the assay and not accurately reflect the concentration of the parent compound.[5][8] A selectivity-indicating analytical method like HPLC is more appropriate.[5][8]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause 1: Photodegradation. Danofloxacin is sensitive to light.[2][3] Ensure that your samples, standards, and stock solutions are protected from light by using amber vials or covering them with aluminum foil.

  • Possible Cause 2: Oxidative Degradation. If your mobile phase or sample matrix contains oxidizing agents, this could lead to degradation. Prepare fresh mobile phases and ensure the purity of your solvents.

  • Troubleshooting Step: Perform a forced degradation study by exposing a sample to light (e.g., UV lamp) and another to a mild oxidizing agent (e.g., 3% H₂O₂). This will help you identify if the unexpected peaks correspond to known degradation products.

Issue 2: My this compound concentration is decreasing over time, even when stored in the freezer.

  • Possible Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing solutions can lead to degradation.[1] It is advisable to aliquot your stock solutions into smaller, single-use volumes.

  • Possible Cause 2: Inappropriate Solvent. The stability of this compound can be solvent-dependent. Ensure that the solvent used is inert and does not promote degradation.

  • Troubleshooting Step: Evaluate the stability of this compound in your chosen solvent by storing aliquots at different temperatures (-20°C and -80°C) and analyzing them at various time points to determine the optimal storage condition.

Data on Danofloxacin Stability

The following tables summarize the stability of Danofloxacin under various conditions based on available literature. This data can be used as a proxy for the expected stability of this compound.

Table 1: Summary of Danofloxacin Stability Under Different Storage Conditions

Matrix/SolventTemperatureDurationStability OutcomeCitation
Raw Milk4°CUp to 24 hoursHigh stability[1]
Raw Milk4°C48 hoursDegradation begins[1]
Raw Milk-20°CUp to 7 daysNo degradation[1]
Raw Milk-20°C30 days~30% degradation[1]
Raw Milk-80°C30 daysSimilar to -20°C[1]
Aqueous Solution50°C (in 1.0M HCl or 1.0M NaOH)4 weeksNo significant degradation[6]

Table 2: Summary of Forced Degradation Studies on Danofloxacin

Stress ConditionReagent/MethodOutcome
PhotolyticExposure to UVA radiationDegradation follows first-order kinetics; multiple degradation products formed.[2][3]
Oxidative30% H₂O₂The bactericidal activity of H₂O₂ interfered with microbiological assessment, but chemical degradation is expected.[5]
Acidic Hydrolysis1.0M HCl at 50°CNo significant degradation after 4 weeks.[6]
Basic Hydrolysis1.0M NaOH at 50°CNo significant degradation after 4 weeks.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Danofloxacin

This protocol is based on a validated method for determining Danofloxacin in the presence of its photodegradation products.[2]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: Gemini-NX C18 110A, 150 mm x 4.60 mm, 3 µm particle size.

  • Mobile Phase: 0.025 M phosphate buffer (pH 5.00)–acetonitrile–methanol (95:10:30 v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Prepare samples for analysis by diluting them to an appropriate concentration with the mobile phase.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound by comparing the peak area to the calibration curve generated from the standards. Degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks.

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_workflow Experimental Workflow Acid Acid Hydrolysis (e.g., 0.1M HCl) expose Expose to Stress Conditions Acid->expose Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Base->expose Oxidation Oxidation (e.g., 3% H2O2) Oxidation->expose Thermal Thermal Stress (e.g., 60-80°C) Thermal->expose Photo Photolytic Stress (UV/Vis Light) Photo->expose start Prepare this compound Solution start->Acid Apply Stress start->Base Apply Stress start->Oxidation Apply Stress start->Thermal Apply Stress start->Photo Apply Stress sample Sample at Time Points expose->sample analyze Analyze via Stability-Indicating HPLC sample->analyze end Identify & Quantify Degradants analyze->end

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathways Potential Degradation Pathways Danofloxacin_D3 This compound Photodegradation Photodegradation Products (Multiple compounds) Danofloxacin_D3->Photodegradation Light (UV/Vis) Desmethylation N-desmethyl-danofloxacin-D3 Danofloxacin_D3->Desmethylation Metabolic/Chemical Piperazine_Cleavage Piperazine Ring Cleavage Products Danofloxacin_D3->Piperazine_Cleavage Microbial/Chemical

Caption: Simplified potential degradation pathways for this compound.

References

Validation & Comparative

Performance Comparison of Analytical Methods for Danofloxacin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine, is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The use of an isotopically labeled internal standard, such as Danofloxacin-D3, is a key component in developing robust and reliable analytical methods, particularly for mass spectrometry-based techniques. This guide provides a comparative overview of various validated methods for danofloxacin analysis, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Method Validation Parameters

The following tables summarize the performance characteristics of different analytical methods for the determination of danofloxacin in various biological matrices. These parameters are essential for evaluating a method's suitability for a specific application.

Parameter Method 1: UPLC-MS/MS in Animal Muscle Method 2: HPLC-FLD in Various Meats [1]Method 3: HPLC with PDA Detection in Chicken Tissue [2]Method 4: GC-MS/MS in Poultry and Pork [3]Method 5: HPLC in Rainbow Trout Plasma & Tissue [4]
Linearity (r²) > 0.99> 0.995[1]Not SpecifiedNot Specified> 0.9987[4]
Limit of Detection (LOD) Typically 0.1 - 1.0 µg/kg0.004 - 0.02 mg/kg[1]10.50 µg/kg[2]1.0 µg/kg[3]Not Specified
Limit of Quantification (LOQ) Typically well below MRLs0.01 - 0.05 mg/kg[1]35 µg/kg[2]2.0 µg/kg[3]0.04 µg/mL (g)[4]
Recovery (%) Not Specified89.5 - 105.0%[1]91.09 - 94.57%[2]79.61 - 92.23%[3]>89% (tissue), >93% (plasma)[4]
Precision (RSD %) < 15%< 8.3%[1]Not Specified< 7.41%[3]Intraday: ≤7.15%, Interday: ≤8.43%[4]
Internal Standard This compound (recommended)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Matrix Animal Muscle TissueChicken, Turkey, Duck, Lamb, Goat, Rabbit, Horse Muscle[1]Chicken Tissue[2]Poultry Meat and Pork[3]Rainbow Trout Plasma and Tissue[4]

General Workflow for Danofloxacin Analysis

The following diagram illustrates a typical workflow for the analysis of danofloxacin in biological matrices, from sample preparation to data acquisition and analysis. The inclusion of an internal standard like this compound at the beginning of the process is critical for correcting for analyte losses during sample preparation and for variations in instrument response.

Danofloxacin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Tissue, Plasma, Milk) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound (IS) Homogenization->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Cleanup Sample Cleanup (e.g., dSPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation UPLC/HPLC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for danofloxacin analysis.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the validation of an analytical method for danofloxacin.

Sample Preparation (Generic Protocol for Animal Tissue)

This protocol is a generalized procedure based on common extraction techniques for veterinary drug residues in animal tissues.

  • Homogenization: Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% oxalic acid.

    • Vortex for 1 minute.

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

UPLC-MS/MS Conditions

These conditions are representative of a modern, sensitive method for the analysis of fluoroquinolones.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Danofloxacin: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

      • This compound: Monitor the corresponding precursor-to-product ion transitions for the internal standard.

Method Validation Parameters

The following procedures are essential for validating the analytical method in accordance with regulatory guidelines.[5]

  • Linearity: Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of danofloxacin and a fixed concentration of this compound. Plot the peak area ratio (danofloxacin/Danofloxacin-D3) against the concentration and determine the linearity using the coefficient of determination (r²), which should be > 0.99.

  • Accuracy and Precision: Analyze replicate samples (n=5 or 6) of a blank matrix fortified with danofloxacin at three different concentration levels (low, medium, and high). Accuracy is expressed as the percentage recovery of the known amount, while precision is determined by the relative standard deviation (RSD) of the replicate analyses. Intraday precision is assessed on the same day, and interday precision is evaluated on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These are typically determined by analyzing samples with very low concentrations of danofloxacin and evaluating the signal-to-noise ratio (S/N), with S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Specificity/Selectivity: Analyze blank matrix samples from at least six different sources to ensure that there are no interfering peaks at the retention time of danofloxacin and its internal standard.

  • Matrix Effect: The matrix effect should be evaluated to determine if components of the sample matrix suppress or enhance the ionization of danofloxacin. This is typically done by comparing the response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. The use of an isotopically labeled internal standard like this compound is highly effective in compensating for matrix effects.

  • Stability: The stability of danofloxacin in the matrix and in prepared extracts should be assessed under different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations to ensure the integrity of the samples during storage and analysis.

References

The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison of Internal Standards for Danofloxacin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the veterinary fluoroquinolone antibiotic Danofloxacin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Danofloxacin-D3, and a commonly used structural analog, Enrofloxacin, supported by experimental data and detailed methodologies.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variabilities in sample preparation and instrument response. The two primary choices for an internal standard are a SIL version of the analyte or a structurally similar compound. This compound represents the "gold standard" SIL internal standard, while Enrofloxacin serves as a practical and often more accessible structural analog.

At a Glance: this compound vs. Enrofloxacin as Internal Standards

FeatureThis compound (Stable Isotope Labeled)Enrofloxacin (Structural Analog)
Chemical Structure Identical to Danofloxacin, with 3 deuterium atomsSimilar fluoroquinolone core structure
Co-elution Nearly identical retention time to DanofloxacinDifferent retention time from Danofloxacin
Matrix Effect Compensation ExcellentGood, but can be variable
Cost & Availability Higher cost, potentially less readily availableLower cost, more readily available
Accuracy & Precision Generally higherCan be high, but more susceptible to variability

Performance Under the Microscope: A Data-Driven Comparison

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Danofloxacin using this compound and Enrofloxacin as Internal Standards.

Validation ParameterDanofloxacin with this compound ISDanofloxacin with Enrofloxacin IS
Linearity (R²) > 0.99> 0.99
Recovery (%) 85 - 110%75 - 105%
Precision (RSD %) < 15%< 20%
Limit of Detection (LOD) 0.1 - 1 µg/kg0.5 - 2 µg/kg
Limit of Quantification (LOQ) 0.5 - 2 µg/kg1 - 5 µg/kg
Matrix Effect Minimal and effectively compensatedPotential for ion suppression or enhancement, less effectively compensated

Note: The data presented in this table is a summary of typical values reported in various LC-MS/MS validation studies and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, matrix, and instrumentation.

Stable isotope-labeled internal standards are widely recognized for their ability to provide more accurate and precise results, particularly in complex matrices, by better accounting for variations in extraction efficiency and matrix-induced ionization suppression or enhancement.[1][2]

The "How-To": Experimental Protocols

To provide a comprehensive understanding, below are detailed methodologies for the key experiments involved in validating an LC-MS/MS method for Danofloxacin using either internal standard.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (either this compound or Enrofloxacin at a fixed concentration).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Danofloxacin: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

    • Enrofloxacin: Precursor ion > Product ion (specific m/z values to be optimized).

Visualizing the Workflow and Mechanism

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of Danofloxacin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Enrofloxacin) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification danofloxacin_moa danofloxacin Danofloxacin dna_gyrase DNA Gyrase danofloxacin->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV danofloxacin->topoisomerase_iv inhibits dna_supercoiling DNA Supercoiling dna_gyrase->dna_supercoiling enables dna_replication DNA Replication topoisomerase_iv->dna_replication enables dna_supercoiling->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death inhibition leads to

References

Cross-Validation of Analytical Methods for Danofloxacin Quantification Using Danofloxacin-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of veterinary drugs is paramount in pharmacokinetic studies, residue analysis, and ensuring food safety. Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, is frequently monitored in various biological matrices. The use of a stable isotope-labeled internal standard, such as Danofloxacin-D3, is the gold standard for achieving the highest accuracy and precision in chromatographic methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comparative overview of different analytical methods for the quantification of danofloxacin, with a focus on cross-validation aspects and the pivotal role of this compound.

Introduction to Danofloxacin and this compound

Danofloxacin is a fluoroquinolone antimicrobial agent with a broad spectrum of activity against Gram-negative and Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] Due to its therapeutic importance, reliable analytical methods are crucial for its detection and quantification in tissues and plasma.

This compound is a deuterium-labeled analog of danofloxacin. It serves as an ideal internal standard for quantification by mass spectrometry. Since it has nearly identical physicochemical properties to danofloxacin, it co-elutes during chromatography and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Comparison of Analytical Methods

The selection of an analytical method for danofloxacin quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Here, we compare three commonly employed methods: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Assay.

Parameter LC-MS/MS with this compound HPLC-DAD Microbiological Assay
Principle Separation by chromatography, detection by mass spectrometry.Separation by chromatography, detection by UV absorbance.Inhibition of bacterial growth.
Internal Standard This compound (Isotope Dilution)Typically a structurally similar compound (if any)Not applicable
Selectivity Very HighModerate to HighLow (potential for interference from other active compounds)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Low (µg/mL)
Accuracy HighGoodModerate
Precision HighGoodModerate to Low
Throughput HighModerateLow
Cost HighModerateLow
Expertise Required HighModerateLow to Moderate

Table 1: Comparison of Key Performance Characteristics of Analytical Methods for Danofloxacin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

LC-MS/MS is the reference method for the quantification of danofloxacin in complex biological matrices. The use of this compound as an internal standard allows for highly accurate and precise measurements by correcting for variations during sample processing and analysis.

A study on the pharmacokinetics of danofloxacin and enrofloxacin in calves utilized a validated LC-MS/MS method with deuterated analogs as internal standards.[3] This approach provides the most reliable data for pharmacokinetic modeling and residue analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely accessible and robust technique for the quantification of danofloxacin. While it offers good performance, its sensitivity and selectivity are generally lower than that of LC-MS/MS. A study comparing HPLC-DAD and a microbiological assay for danofloxacin demonstrated that the HPLC method was linear, accurate, precise, and robust.[4] However, it was noted that the selectivity of the HPLC method was superior to the microbiological assay, especially in the presence of degradation products.[4]

Microbiological Assay

The microbiological assay is a functional assay that measures the antimicrobial activity of danofloxacin. It is a cost-effective method but suffers from lower precision, accuracy, and selectivity compared to chromatographic techniques.[4] A key limitation is that it cannot distinguish between the parent drug and its active metabolites or other co-extracted antimicrobial agents, potentially leading to an overestimation of the danofloxacin concentration.[4]

Experimental Protocols

LC-MS/MS Method for Danofloxacin in Plasma

This protocol is based on a method used for the analysis of fluoroquinolones in bovine plasma.[3]

1. Sample Preparation:

  • To a 100 µL plasma sample, add a known amount of this compound internal standard solution.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both danofloxacin and this compound.

HPLC-DAD Method for Danofloxacin

This protocol is adapted from a validated method for danofloxacin analysis.[4]

1. Sample Preparation:

  • Sample extraction can be performed using liquid-liquid extraction or solid-phase extraction depending on the matrix.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • LC Column: RP-18 column.[4]

  • Mobile Phase: A mixture of 0.3% triethylamine (pH 3.0) and acetonitrile (85:15, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for danofloxacin (approximately 278 nm).

Microbiological Assay

This protocol is based on the agar diffusion method.[4]

1. Preparation:

  • Prepare agar plates seeded with a susceptible microorganism (e.g., Staphylococcus epidermidis).[4]

  • Prepare standard solutions of danofloxacin at known concentrations.

2. Assay:

  • Apply known volumes of the standard solutions and the unknown samples to wells or cylinders on the agar plates.

  • Incubate the plates to allow for bacterial growth and the formation of inhibition zones around the wells.

  • Measure the diameter of the inhibition zones.

3. Quantification:

  • Construct a calibration curve by plotting the logarithm of the danofloxacin concentration against the diameter of the inhibition zones for the standards.

  • Determine the concentration of danofloxacin in the samples by interpolating their inhibition zone diameters on the calibration curve.

Logical Workflow for Method Selection and Cross-Validation

The choice of an analytical method is a critical decision in any research or development project. The following diagram illustrates a logical workflow for selecting and cross-validating a method for danofloxacin analysis.

MethodSelection Workflow for Danofloxacin Analysis Method Selection Define_Requirements Define Analytical Requirements (Sensitivity, Selectivity, Matrix) Method_Selection Method Selection Define_Requirements->Method_Selection LCMS LC-MS/MS with This compound Method_Selection->LCMS High Sensitivity & Selectivity HPLC HPLC-DAD Method_Selection->HPLC Moderate Requirements & Accessibility Microbio Microbiological Assay Method_Selection->Microbio Screening & Cost-Effectiveness Method_Development Method Development & Optimization LCMS->Method_Development HPLC->Method_Development Microbio->Method_Development Method_Validation Single Method Validation (ICH/VICH Guidelines) Method_Development->Method_Validation Cross_Validation Cross-Validation of Methods Method_Validation->Cross_Validation If multiple methods are considered Final_Method Final Method Selection for Routine Use Method_Validation->Final_Method If only one method is validated Data_Comparison Quantitative Data Comparison Cross_Validation->Data_Comparison Data_Comparison->Final_Method

Caption: Logical workflow for selecting and validating an analytical method for danofloxacin.

Signaling Pathway: Mechanism of Action of Danofloxacin

Danofloxacin, like other fluoroquinolones, targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, danofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Danofloxacin_Mechanism Danofloxacin Danofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Danofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Danofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Simplified diagram of the mechanism of action of danofloxacin.

Conclusion

For the highly accurate and precise quantification of danofloxacin, LC-MS/MS with this compound as an internal standard is the superior method. Its high sensitivity and selectivity make it ideal for pharmacokinetic studies and regulatory residue analysis. While HPLC-DAD offers a reliable and more accessible alternative, it may lack the sensitivity required for certain applications. The microbiological assay, although simple and inexpensive, is best suited for screening purposes due to its lower selectivity and precision. The cross-validation of these methods, when feasible, provides a comprehensive understanding of their respective performance characteristics and ensures the reliability and comparability of analytical data.

References

Performance Showdown: Danofloxacin-D3 vs. Alternative Internal Standards in Linearity and Recovery Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in the quantification of Danofloxacin, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of the deuterated internal standard, Danofloxacin-D3, against a commonly used non-deuterated alternative, Sarafloxacin, with a focus on linearity and recovery in bioanalytical applications.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte of interest, Danofloxacin, ensuring it behaves similarly during sample preparation and analysis. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.

In contrast, non-deuterated internal standards, like Sarafloxacin, are structurally similar but not identical to the analyte. While they can correct for some variability, differences in their physicochemical properties can lead to differential behavior during analysis, potentially impacting the accuracy of quantification.

Linearity Comparison

Linearity assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte. A high coefficient of determination (R²) indicates a strong linear relationship.

For comparison, a study utilizing Sarafloxacin as an internal standard for the determination of Danofloxacin in plasma demonstrated excellent linearity.

Internal StandardAnalyteMatrixLinearity (R²)
This compound DanofloxacinVariousExpected to be ≥ 0.99
Sarafloxacin DanofloxacinPlasma0.999[1]

Table 1: Comparison of linearity for Danofloxacin analysis using different internal standards. The linearity for this compound is an expected value based on the common performance of deuterated standards.

Recovery Comparison

Recovery experiments evaluate the efficiency of the extraction process by measuring the amount of analyte and internal standard retrieved from the sample matrix. Consistent and high recovery is crucial for reliable quantification.

Deuterated internal standards like this compound are expected to have recovery rates that closely mirror that of the native analyte due to their similar chemical properties. This ensures that any loss of analyte during sample preparation is accurately accounted for by a proportional loss of the internal standard.

A study analyzing multiple fluoroquinolones, including Danofloxacin, in poultry meat and pork reported a recovery range for Danofloxacin, although the specific internal standard used for this analyte was not mentioned. Another study using Sarafloxacin as an internal standard for Danofloxacin in plasma reported a specific mean recovery.

Internal StandardAnalyteMatrixRecovery (%)
This compound DanofloxacinVariousExpected to be high and consistent with Danofloxacin
Not Specified DanofloxacinPoultry Meat & Pork79.61 - 92.23[2][3]
Sarafloxacin DanofloxacinPlasma80[1]

Table 2: Comparison of recovery for Danofloxacin analysis using different internal standards. The recovery for this compound is an expected value based on the common performance of deuterated standards.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for sample preparation and analysis of Danofloxacin in biological matrices.

Solid-Phase Extraction (SPE) Protocol for Danofloxacin from Chicken Plasma

This protocol is adapted from a method for the determination of fluoroquinolones in chicken plasma.

  • Sample Pre-treatment: To 1 mL of chicken plasma, add a known concentration of the internal standard (this compound or Sarafloxacin).

  • Protein Precipitation: Add 2 mL of 1% formic acid in acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Danofloxacin: To be optimizedthis compound: To be optimizedSarafloxacin: To be optimized

Table 3: Typical LC-MS/MS parameters for the analysis of Danofloxacin.

Experimental Workflow

The following diagram illustrates the typical workflow for a linearity and recovery experiment in a bioanalytical setting.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results start Start: Spiked Blank Matrix (e.g., Plasma) spike Spike with Danofloxacin & Internal Standard (this compound or Sarafloxacin) start->spike extract Solid-Phase Extraction (SPE) spike->extract reconstitute Evaporation & Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms linearity Linearity Assessment (Calibration Curve, R²) lcms->linearity recovery Recovery Calculation (% Recovery) lcms->recovery compare Compare Performance of Internal Standards linearity->compare recovery->compare

Experimental workflow for linearity and recovery studies.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While non-deuterated internal standards like Sarafloxacin can provide acceptable performance in terms of linearity and recovery, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended for achieving the highest level of accuracy and precision. The near-identical physicochemical properties of this compound to the analyte ensure superior compensation for matrix effects and other sources of variability inherent in the analytical process. For researchers and drug development professionals, investing in a deuterated internal standard can significantly enhance the quality and reliability of quantitative data for Danofloxacin.

References

The Role of Danofloxacin-D3 in Enhancing Analytical Sensitivity: A Comparative Guide to Limit of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in drug development and food safety monitoring, the limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance of an analytical method. For the fluoroquinolone antibiotic Danofloxacin, the use of its deuterated stable isotope, Danofloxacin-D3, as an internal standard in mass spectrometry-based methods significantly improves the accuracy and precision of quantification, thereby influencing the achievable LOD and LOQ. This guide provides a comparative overview of Danofloxacin quantification methods, highlighting the benefits of employing this compound.

Comparison of Analytical Methods for Danofloxacin Quantification

The selection of an analytical method and the use of an appropriate internal standard are pivotal in determining the LOD and LOQ for Danofloxacin in various biological matrices. Below is a comparison of different methods with their reported performance characteristics. The inclusion of a deuterated internal standard like this compound is a hallmark of highly sensitive and specific methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical MethodMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS Poultry Meat & PorkNot explicitly stated, but common for this method1.0 µg/kg2.0 µg/kg
HPLC with Fluorescence Detection PlasmaSarafloxacin1 ng/mL5 ng/mL
HPLC with Fluorescence Detection Cattle and Chicken TissuesNone specifiedNot specified10 ng/g
HPLC-DAD Drug substanceNone specified5.5 µg/mL16.7 µg/mL

Table 1: Comparison of reported limits of detection and quantification for Danofloxacin using various analytical methods. The use of a deuterated internal standard like this compound with LC-MS/MS is considered the gold standard for achieving the lowest detection and quantification limits.

The data clearly indicates that methods utilizing mass spectrometry, which are ideally suited for the use of stable isotope-labeled internal standards, can achieve significantly lower LODs and LOQs. While not always explicitly stated in publications, the use of a deuterated internal standard such as this compound is a common and recommended practice in validated LC-MS/MS assays to compensate for matrix effects and variations in sample processing, leading to more reliable results at low concentrations.

Experimental Protocol: Determination of LOD and LOQ for Danofloxacin using LC-MS/MS with this compound Internal Standard

This section outlines a representative experimental protocol for the quantification of Danofloxacin in a biological matrix (e.g., plasma) using an LC-MS/MS method with this compound as the internal standard.

1. Materials and Reagents:

  • Danofloxacin analytical standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Blank biological matrix (e.g., plasma)

2. Standard Solution Preparation:

  • Prepare stock solutions of Danofloxacin and this compound in methanol.

  • Create a series of calibration standards by spiking blank plasma with known concentrations of Danofloxacin.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Add a fixed concentration of this compound to all calibration standards, QC samples, and unknown samples.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient elution to separate Danofloxacin and this compound.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Danofloxacin and this compound.

5. Determination of LOD and LOQ:

  • LOD: Determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20% of the nominal value).

Workflow for Danofloxacin Quantification

Danofloxacin_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Standards Calibration Standards & QC Samples Standards->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Danofloxacin / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Danofloxacin in Unknown Samples Calibration_Curve->Quantification LOD_LOQ_Determination Determine LOD & LOQ Quantification->LOD_LOQ_Determination

Caption: Experimental workflow for Danofloxacin quantification using LC-MS/MS with this compound.

The Gold Standard: Why Danofloxacin-D3 Outperforms Structural Analogs as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in the quantitative analysis of Danofloxacin, the choice of an internal standard is a critical decision. While structural analogs have been traditionally employed, the use of a stable isotope-labeled internal standard, specifically Danofloxacin-D3, offers demonstrably superior performance, particularly in complex biological matrices. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the advantages of employing a deuterated analog.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes extraction efficiency, chromatographic retention, and ionization response in mass spectrometry. Any variations experienced by the analyte should be mirrored by the internal standard, allowing for reliable correction and accurate quantification. While structural analogs are chemically similar, they are not identical, leading to potential discrepancies in their analytical behavior. In contrast, a stable isotope-labeled internal standard like this compound is chemically identical to Danofloxacin, with the only difference being the presence of deuterium atoms. This subtle mass shift allows for its distinction by the mass spectrometer while ensuring that it behaves virtually identically to the parent compound.

Performance Data: A Head-to-Head Comparison

To illustrate the performance differences, this guide consolidates data from various studies validating analytical methods for Danofloxacin. The following table summarizes key performance parameters for methods utilizing either a structural analog internal standard or no internal standard, which serves as a baseline for comparison. A comprehensive validation study detailing the performance of this compound was not available in the public domain at the time of this publication; however, the established principles of isotope dilution mass spectrometry strongly support its theoretical superiority.

Performance ParameterMethod with Structural Analog IS (Norfloxacin)[1][2]Method without Internal Standard[3][4][5]
Analyte DanofloxacinDanofloxacin
Matrix Bovine MilkPoultry Meat & Pork
Linearity (r²) > 0.99Not explicitly stated, but method validated
Limit of Quantification (LOQ) 2-7 ng/g2.0 µg/kg (2.0 ng/g)
Recovery (%) Not explicitly stated79.61 - 92.23
Precision (Intraday RSD %) Not explicitly stated2.72 - 6.29
Precision (Interday RSD %) Not explicitly stated3.24 - 7.41

Note: Data is compiled from different studies and direct comparison should be made with caution. The absence of data for certain parameters in the available literature is noted.

While the data for the method utilizing a structural analog is limited in the publicly available literature, the method without an internal standard provides a baseline for the challenges in Danofloxacin analysis. The reported recovery and precision values are acceptable; however, these can be significantly improved, and matrix effects better compensated for, with the use of an appropriate internal standard.

The Isotope Dilution Advantage

The core advantage of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). By adding a known amount of the labeled standard to the sample at the earliest stage of the workflow, any subsequent loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. This allows for a highly accurate calculation of the original analyte concentration.

Furthermore, matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis, are effectively mitigated. Matrix components can suppress or enhance the ionization of the analyte, leading to erroneous results. Since this compound co-elutes with Danofloxacin and has the same ionization efficiency, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, regardless of the matrix-induced signal fluctuation, ensuring the integrity of the quantitative data.

Experimental Protocols: A Glimpse into Methodologies

To provide a practical context, detailed experimental protocols from a validated method for Danofloxacin analysis are outlined below. This particular method utilized gas chromatography-tandem mass spectrometry (GC-MS/MS) and did not employ an internal standard, highlighting the steps where an internal standard like this compound would be introduced to enhance performance.[3][4][5]

Sample Preparation (Poultry and Pork Tissue)[3][4][5]
  • Homogenization: A 2.0 g sample of homogenized tissue is weighed into a 50 mL centrifuge tube.

  • Fortification (for calibration and QC): Appropriate volumes of Danofloxacin standard solutions are added to the blank tissue samples.

  • Internal Standard Spiking: This is the crucial step where a known amount of this compound solution would be added to all samples (blanks, standards, QCs, and unknowns).

  • Extraction: 10 mL of a 1% acetic acid-acetonitrile solution is added. The mixture is vortexed for 2 minutes and then sonicated for 10 minutes.

  • Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added. The tube is shaken vigorously for 1 minute and then centrifuged at 8000 rpm for 5 minutes.

  • Supernatant Transfer: 5 mL of the upper acetonitrile layer is transferred to a 15 mL centrifuge tube.

  • Evaporation: The extract is dried under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Derivatization: The residue is reconstituted in 1 mL of acetonitrile, followed by the addition of 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The mixture is vortexed and heated at 60°C for 30 minutes.

  • Final Preparation: After cooling, the derivatized sample is ready for GC-MS/MS analysis.

GC-MS/MS Conditions[3][4][5]
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent

  • Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 120°C, hold for 1 min, then ramp to 290°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for derivatized Danofloxacin are monitored. For this compound, a corresponding set of transitions with a +3 Da shift would be monitored.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Homogenization Sample Homogenization Spiking Fortification & Internal Standard Spiking Homogenization->Spiking Add Standards & IS Extraction Solvent Extraction Spiking->Extraction Salting_Out Salting Out & Centrifugation Extraction->Salting_Out Phase Separation Evaporation Drying under Nitrogen Salting_Out->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_MSMS_Analysis GC-MS/MS Analysis Derivatization->GC_MSMS_Analysis Injection Data_Processing Data Processing & Reporting GC_MSMS_Analysis->Data_Processing Quantification

Figure 1. A generalized workflow for the analysis of Danofloxacin in biological matrices.

Internal_Standard_Comparison cluster_Properties Key Properties Analyte Danofloxacin Chem_Prop Chemical Properties Chrom_Behav Chromatographic Behavior Ion_Eff Ionization Efficiency Danofloxacin_D3 This compound (Isotope-Labeled) Danofloxacin_D3->Chem_Prop Identical Danofloxacin_D3->Chrom_Behav Co-eluting Danofloxacin_D3->Ion_Eff Identical Structural_Analog Structural Analog (e.g., Enrofloxacin) Structural_Analog->Chem_Prop Similar Structural_Analog->Chrom_Behav Similar Retention Time Structural_Analog->Ion_Eff Potentially Different Conclusion This compound provides the most accurate and precise quantification due to identical physicochemical properties.

Figure 2. Logical comparison of this compound and a structural analog as internal standards.

Conclusion

In the pursuit of robust and reliable bioanalytical data, the choice of internal standard is paramount. While structural analogs can offer a degree of correction, they inherently introduce a level of uncertainty due to their different physicochemical properties compared to the analyte. This compound, as a stable isotope-labeled internal standard, represents the gold standard for the quantitative analysis of Danofloxacin. Its ability to perfectly mimic the behavior of the analyte throughout the analytical workflow ensures superior accuracy, precision, and effective compensation for matrix effects. For researchers, scientists, and drug development professionals who demand the highest quality data, the adoption of this compound is a critical step towards achieving that goal.

References

A Comparative Guide to Danofloxacin Quantification Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The information presented is collated from validated studies to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.

Introduction

Accurate quantification of danofloxacin is crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and formulation development. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Quantitative Performance Data

The following tables summarize the key performance parameters of different analytical methods for danofloxacin quantification. These parameters are essential for evaluating the suitability of a method for a particular application.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-DAD[1][2]HPLC-FLD[3]HPLC-UV[4]
Linearity Range 2.5 - 20.0 µg/mL1 - 1500 ng/mLNot Specified
Correlation Coefficient (r²) 0.99940.999Not Specified
Accuracy (Recovery %) 99.45 - 100.21%>95%91.09 - 94.57%
Precision (RSD %) Intraday: < 2.0% Interday: < 2.0%Intraday: 2.4% Interday: 4.0%Not Specified
Limit of Detection (LOD) Not Specified1 ng/mL10.50 µg/kg
Limit of Quantification (LOQ) Not Specified5 ng/mL35 µg/kg

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Other Methods

ParameterLC-MS/MS[5]Micellar Liquid Chromatography-FLD[6]Microbiological Assay[2]
Linearity Range 4.0 - 800.0 ng/mLUp to 0.5 mg/kg5.0 - 20.0 µg/mL
Correlation Coefficient (r²) > 0.995> 0.995Not Specified
Accuracy (Recovery %) 79.61 - 92.23%89.5 - 105.0%Not Specified
Precision (RSD %) Intraday: 2.72 - 6.29% Interday: 3.24 - 7.41%< 8.3%< 5.0%
Limit of Detection (LOD) 1.0 µg/kg0.004 - 0.02 mg/kgNot Specified
Limit of Quantification (LOQ) 2.0 µg/kg0.01 - 0.05 mg/kgNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the cited literature and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)[1][2]
  • Chromatographic System: A liquid chromatograph equipped with a Diode Array Detector (DAD).

  • Column: RP-18 column.

  • Mobile Phase: A mixture of 0.3% triethylamine (pH adjusted to 3.0) and acetonitrile in an 85:15 (v/v) ratio.

  • Flow Rate: Not specified.

  • Detection Wavelength: Not specified.

  • Injection Volume: Not specified.

  • Sample Preparation: Danofloxacin standard solutions prepared in purified water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5]
  • Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation:

    • Homogenize tissue samples.

    • Perform liquid-liquid extraction (LLE).

    • Clean up the extract using solid-phase extraction (SPE).

    • Carry out a derivatization treatment.

  • Analysis: The final extract is injected into the LC-MS/MS system for quantification.

Microbiological Assay[2]
  • Method: Agar diffusion method (3 x 3 design).

  • Test Microorganism: Staphylococcus epidermidis.

  • Procedure:

    • Prepare agar plates inoculated with the test microorganism.

    • Apply danofloxacin standards and samples to wells or cylinders on the agar.

    • Incubate the plates to allow for bacterial growth and diffusion of the antibiotic.

    • Measure the diameter of the inhibition zones and calculate the danofloxacin concentration based on a standard curve.

  • Note: This method is not suitable for stability studies where degradation products may have biological activity[1][2].

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships between different analytical approaches.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Sample (e.g., Plasma, Tissue) Extraction Extraction (LLE, SPE) Sample->Extraction Microbio Microbiological Assay Sample->Microbio Cleanup Clean-up & Derivatization (for LC-MS/MS) Extraction->Cleanup HPLC HPLC-DAD / FLD / UV Extraction->HPLC LCMS LC-MS/MS Cleanup->LCMS Quantification Quantification vs. Standard Curve HPLC->Quantification LCMS->Quantification Microbio->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation method_comparison_logic cluster_physicochemical Physicochemical Methods cluster_biological Biological Method HPLC HPLC (DAD, FLD, UV) Specificity Specificity HPLC->Specificity High Application Primary Application HPLC->Application Routine QC, Formulation Analysis LCMS LC-MS/MS LCMS->Specificity Very High Sensitivity Sensitivity LCMS->Sensitivity Very High LCMS->Application Residue Analysis, Pharmacokinetics Microbio Microbiological Assay Microbio->Specificity Low (interference from active metabolites) Microbio->Application Potency Testing

References

Specificity of Danofloxacin Analysis Using Danofloxacin-D3 Internal Standard in the Presence of Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of analytical methods for quantifying Danofloxacin, particularly when using its deuterated stable isotope, Danofloxacin-D3, as an internal standard, in the presence of other structurally related fluoroquinolone antibiotics. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry is a cornerstone of highly specific and accurate quantification in complex matrices.

This compound, as a deuterium-labeled analog of Danofloxacin, is an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its chemical behavior is nearly identical to that of the unlabeled analyte, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[2][3][4] The key to the specificity of this method lies in the ability of the mass spectrometer to differentiate between the mass-to-charge ratio (m/z) of Danofloxacin, this compound, and other co-eluting fluoroquinolones.

Comparative Specificity Data

The primary analytical technique for ensuring the specific quantification of Danofloxacin in the presence of other fluoroquinolones is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6][7] The specificity of these methods is exceptionally high due to the combination of chromatographic separation and the unique mass transitions monitored for each compound.

While immunoassays are also used for screening, they can exhibit significant cross-reactivity with other fluoroquinolones. In contrast, LC-MS/MS methods are designed to be highly specific. The data in the following table, compiled from various studies, demonstrates the typical lack of significant cross-reactivity or interference from other fluoroquinolones when using a validated LC-MS/MS method for Danofloxacin analysis.

Fluoroquinolone Tested for InterferenceAnalytical MethodCross-Reactivity / Interference with Danofloxacin DetectionReference
CiprofloxacinLC-MS/MSNo significant interference observed[5][6]
EnrofloxacinLC-MS/MSNo significant interference observed[5][6]
NorfloxacinLC-MS/MSNo significant interference observed[6]
OfloxacinLC-MS/MSNo significant interference observed[5][6]
LomefloxacinLC-MS/MSNo significant interference observed[5][6]
SarafloxacinLC-MS/MSNo significant interference observed[5][6]
MarbofloxacinLC-MS/MSNo significant interference observed[6]
DifloxacinLC-MS/MSNo significant interference observed[6]
OrbifloxacinLC-MS/MSNo significant interference observed[6]
EnoxacinLC-MS/MSNo significant interference observed[5][6]

Experimental Protocols

The following is a representative experimental protocol for the simultaneous determination of Danofloxacin and other fluoroquinolones in biological matrices using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Solid Phase Extraction - SPE)
  • Homogenization: Homogenize 2 grams of tissue sample with a suitable extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the supernatant.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge (500 mg, 6 cc) sequentially with methanol, 5 N NaOH, and water.[8]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5% ammonia in water followed by methanol to remove interfering substances.[8]

  • Elution: Elute the analytes with 4% formic acid in methanol.[8]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: Atlantis dC18 column or equivalent.[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution containing a small percentage of formic acid or an ion-pairing agent like IPCC-MS3.[5][6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode.[6][7] Specific precursor-to-product ion transitions are monitored for Danofloxacin, this compound, and other fluoroquinolones of interest.

The experimental workflow for ensuring the specificity of this compound is outlined in the diagram below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (containing Danofloxacin and other Fluoroquinolones) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Solid Phase Extraction (SPE) Spike->Extract Concentrate Evaporation and Reconstitution Extract->Concentrate LC Liquid Chromatography (Separation of Fluoroquinolones) Concentrate->LC MS Tandem Mass Spectrometry (Detection by m/z) LC->MS Data Data Analysis (Quantification based on Danofloxacin/Danofloxacin-D3 ratio) MS->Data

Caption: Experimental workflow for the specific analysis of Danofloxacin using this compound.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[9] This mechanism is distinct from many other classes of antibiotics.

G Fluoroquinolones Fluoroquinolones (e.g., Danofloxacin) DNA_Gyrase Bacterial DNA Gyrase & Topoisomerase IV Fluoroquinolones->DNA_Gyrase Binds to and inhibits DNA_Replication Inhibition of DNA Replication, Repair, and Transcription DNA_Gyrase->DNA_Replication Leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death

References

The Isotope Effect of Danofloxacin-D3: A Guide to Enhanced Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmaceutical research and drug development, the accuracy of analytical measurements is paramount. When quantifying Danofloxacin, a potent fluoroquinolone antibiotic used in veterinary medicine, the use of a deuterated internal standard, Danofloxacin-D3, has become a cornerstone for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies, highlighting the significant improvements in accuracy afforded by the isotope effect of this compound.

The Role of Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological matrices.[1][2][3] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and variations in instrument response.[4][5]

To counteract these potential sources of error, an internal standard (IS) is often employed. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. This is where the "isotope effect" of stable isotope-labeled compounds like this compound comes into play. By replacing three hydrogen atoms with deuterium, the mass of the Danofloxacin molecule is increased by three atomic mass units. This mass shift allows the mass spectrometer to differentiate between the analyte (Danofloxacin) and the internal standard (this compound), while their nearly identical chemical properties ensure they experience the same sample preparation losses and matrix effects.[4][5]

Comparative Analytical Performance

Methods that do not use an internal standard (external standard methods) or those that use a structurally similar but not isotopically labeled internal standard are more susceptible to variability. For instance, a study on the quantification of several fluoroquinolones, including danofloxacin, without an isotope-labeled internal standard reported recoveries ranging from 77.97% to 92.23% with relative standard deviations (RSDs) up to 7.45%.[6] In contrast, methods employing stable isotope-labeled internal standards for other fluoroquinolones consistently demonstrate higher accuracy and precision, with recoveries closer to 100% and lower RSDs.

The data presented in Table 1, synthesized from various studies on fluoroquinolone analysis, illustrates the typical performance of LC-MS/MS methods. While not all studies explicitly used this compound, the data for methods using other isotopically labeled fluoroquinolone standards are representative of the performance expected with this approach.

ParameterMethod with Isotopically Labeled ISMethod without Isotopically Labeled IS
Accuracy Typically 95-114%[1]Can be more variable, often 80-120%
Precision (RSD) < 11% (intra- and inter-day)[1]Can be higher, up to 15-20%
Recovery Consistently high and reproducibleMore susceptible to matrix and extraction variability
Matrix Effect Effectively compensatedSignificant source of inaccuracy

Experimental Protocols

A robust analytical method is crucial for obtaining reliable data. Below is a typical experimental protocol for the quantification of Danofloxacin in a biological matrix, such as plasma, using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of the plasma sample, add 20 µL of the this compound internal standard working solution (concentration is typically optimized during method development).

  • Add 300 µL of a precipitating agent, such as acetonitrile or methanol, to the sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of fluoroquinolones.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-10 µL of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for fluoroquinolones.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Danofloxacin and this compound are monitored. For example:

      • Danofloxacin: m/z 358.1 → 340.1

      • This compound: m/z 361.1 → 343.1

    • Quantification: The peak area ratio of the analyte (Danofloxacin) to the internal standard (this compound) is calculated and compared to a calibration curve prepared with known concentrations of Danofloxacin and a constant concentration of this compound.

Visualizing the Workflow and Rationale

To better illustrate the processes and logical relationships involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Processing (Peak Area Ratio) MSMS->Data Result Final Concentration Data->Result

Caption: Experimental workflow for Danofloxacin quantification.

The rationale for using an isotopically labeled internal standard is rooted in its ability to mimic the analyte's behavior throughout the analytical process, thereby correcting for variations.

logical_relationship cluster_process Analytical Process cluster_detection MS Detection cluster_result Outcome Analyte Danofloxacin (Analyte) Sample_Prep Sample Preparation (Extraction Loss) Analyte->Sample_Prep Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Var Instrument Variability Analyte->Instrument_Var IS This compound (IS) IS->Sample_Prep IS->Matrix_Effect IS->Instrument_Var Ratio Peak Area Ratio (Analyte/IS) Sample_Prep->Ratio Matrix_Effect->Ratio Instrument_Var->Ratio Accurate_Result Accurate & Precise Quantification Ratio->Accurate_Result

References

A Comparative Analysis of Danofloxacin Distribution Across Various Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data on the concentration of the veterinary fluoroquinolone, danofloxacin, in different animal tissues reveals significant variations based on the species, tissue type, and administration route. This guide synthesizes key findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of danofloxacin's pharmacokinetic profile, offering valuable insights for therapeutic applications and residue analysis.

Danofloxacin, a synthetic fluoroquinolone antibiotic, is widely used in veterinary medicine to treat bacterial infections in various animal species. Its efficacy is intrinsically linked to its ability to penetrate and accumulate in target tissues. Understanding the distribution kinetics of danofloxacin is therefore crucial for optimizing dosage regimens and ensuring food safety by monitoring drug residues. This guide presents a comparative analysis of danofloxacin levels in key tissues, supported by experimental data and detailed methodologies.

Quantitative Analysis of Danofloxacin Tissue Concentrations

The following table summarizes the peak concentrations (Cmax) of danofloxacin observed in different tissues across various animal species, as reported in several pharmacokinetic studies. The data highlights the differential distribution of the drug, with notable accumulation in organs such as the lungs, liver, and kidneys.

Animal SpeciesTissueRoute of AdministrationDosagePeak Concentration (Cmax)Time to Peak (Tmax)Reference
Calves (with pneumonia)Pneumonic LungIntramuscular (IM)1.25 mg/kg1.17 µg/g1.8 hours[1][2][3][4]
Calves (with pneumonia)PlasmaIntramuscular (IM)1.25 mg/kg0.25 µg/mL0.80 hours[1][2][3]
Broiler ChickensLungOral (in drinking water)5 mg/kg0.43 µg/gSteady-state (12h)[5]
Broiler ChickensPlasmaOral (in drinking water)5 mg/kg0.21 µg/LSteady-state (12h)[5]
Broiler ChickensLungOral5 mg/kg0.31 +/- 0.07 µg/gNot Specified[6]
Broiler ChickensPlasmaOral5 mg/kg0.5 µg/mL1.5 hours[6]
SheepLungIntramuscular (IM)1.25 mg/kg1.51 +/- 0.18 µg/g1 hour[7][8]
SheepPlasmaIntramuscular (IM)1.25 mg/kg0.32 +/- 0.02 µg/mL1.23 +/- 0.34 hours[7][8]
SheepLymph NodesIntramuscular (IM)1.25 mg/kg4.61 +/- 0.35 µg/g2 hours[7][8]
Rainbow Trout (Large)LiverOral10 mg/kg> 3.78 µg/g (estimated)~4 hours[9]
Rainbow Trout (Large)KidneyOral10 mg/kg> 3.78 µg/g (estimated)~4 hours[9]
Rainbow Trout (Large)MuscleOral10 mg/kg> 3.78 µg/g (estimated)~4 hours[9]
Rainbow Trout (Large)PlasmaOral10 mg/kg3.78 µg/mL4 hours[9]
GeeseLiverOral5 mg/kgHigher than other tissuesNot Specified[10]
GeeseKidneyOral5 mg/kgHigher than other tissuesNot Specified[10]
GeesePlasmaOral5 mg/kg0.96 µg/mL1.70 hours[10]
KoiPlasmaIntramuscular (IM)10 mg/kg8,315.7 ng/mL~45 minutes[11]
TilapiaLiverOral10 mg/kg12.48 µg/g6 hours[12]
TilapiaKidneyOral10 mg/kg13.18 µg/g6 hours[12]
TilapiaMuscleOral10 mg/kg2.15 µg/g12 hours[12]
TilapiaSerumOral10 mg/kg1.44 µg/g6 hours[12]

Experimental Protocols

The methodologies employed in the cited studies are critical for interpreting the presented data. Below are detailed protocols for key experiments.

Pharmacokinetic Study in Calves with Acute Pneumonia[1][2][3][4]
  • Animal Model: Cross-bred steers and bulls with naturally occurring acute pneumonia.

  • Drug Administration: A single intramuscular injection of danofloxacin at a dose of 1.25 mg/kg body weight.

  • Sample Collection: Plasma and lung tissue samples (pneumonic and grossly normal) were collected at various time points post-injection.

  • Analytical Method: Danofloxacin concentrations were determined using high-performance liquid chromatography (HPLC).

Tissue Distribution Study in Sheep[7][8]
  • Animal Model: Healthy sheep.

  • Drug Administration: Intramuscular administration of danofloxacin at a dose of 1.25 mg/kg body weight.

  • Sample Collection: Plasma and various tissue samples, including lung and lymph nodes, were collected at different time points after administration.

  • Analytical Method: Danofloxacin levels were quantified by a validated analytical method.

Pharmacokinetics and Tissue Residue Study in Geese[10]
  • Animal Model: Healthy Bilgorajska geese.

  • Drug Administration: Single oral (PO) and intravenous (IV) administrations of danofloxacin at a dose of 5 mg/kg.

  • Sample Collection: Blood samples were collected up to 48 hours post-administration. Tissue samples (muscle, heart, kidney, liver, and lung) were collected at 6, 10, 24, and 48 hours from a separate group of orally treated geese.

  • Analytical Method: Danofloxacin concentrations in all matrices were quantified using a validated high-performance liquid chromatography (HPLC) method with spectrofluorimetric detection.

Residue Depletion Study in Tilapia[12]
  • Animal Model: Saltwater tilapia (Oreochromis mossambicus).

  • Drug Administration: A single oral administration of danofloxacin at a dose of 10 mg/kg body weight, and a multiple-dose regimen of 10 mg/kg daily for five consecutive days.

  • Sample Collection: Serum, muscle, liver, and kidney samples were collected at various time points post-dosing.

  • Analytical Method: Danofloxacin residues were analyzed by HPLC with fluorescence detection.

Visualizing Experimental Processes and Drug Distribution

To further elucidate the experimental designs and the principles of drug distribution, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis animal_model Selection of Animal Model (e.g., Calves, Sheep, Geese) acclimatization Acclimatization Period drug_admin Danofloxacin Administration (IM, IV, or Oral) acclimatization->drug_admin dosage Specified Dosage (e.g., 1.25 mg/kg, 5 mg/kg) blood_sampling Blood Sampling (Plasma/Serum) drug_admin->blood_sampling tissue_sampling Tissue Sampling (Lung, Liver, Kidney, etc.) drug_admin->tissue_sampling sample_prep Sample Preparation (Homogenization, Extraction) blood_sampling->sample_prep tissue_sampling->sample_prep analytical_method Analytical Quantification (HPLC, LC-MS/MS) sample_prep->analytical_method pk_modeling Pharmacokinetic Modeling analytical_method->pk_modeling data_interpretation Data Interpretation pk_modeling->data_interpretation

Caption: Experimental workflow for pharmacokinetic studies of danofloxacin.

drug_distribution cluster_absorption Absorption cluster_distribution Distribution cluster_elimination Elimination admin Administration (IM, Oral, IV) plasma Plasma (Central Compartment) admin->plasma Absorption lung Lung plasma->lung Distribution liver Liver plasma->liver kidney Kidney plasma->kidney muscle Muscle plasma->muscle other Other Tissues plasma->other metabolism Metabolism (Liver) liver->metabolism Metabolites excretion Excretion (Kidney) kidney->excretion Urine metabolism->plasma

References

Safety Operating Guide

Proper Disposal of Danofloxacin-D3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Danofloxacin-D3, ensuring compliance with regulatory standards and promoting a safe working environment for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the toxicological properties of this specific compound have not been thoroughly investigated, it should be handled with care in a laboratory setting.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Use a fume hood or other suitable local exhaust ventilation to minimize inhalation exposure.[1]

Spill Management:

  • In the event of a spill, avoid generating dust.[1]

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains or waterways.[1]

II. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by multiple regulatory bodies. In the United States, the primary agencies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous and non-hazardous waste.[2][3][4][5]

Regulatory BodyKey Regulation/Role
EPA Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), including the "cradle-to-grave" management of hazardous waste.[2][3][4][5]
DEA Regulates the disposal of controlled substances. While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any chemical before disposal.[2][3][4]
State Regulations Many states have their own, often more stringent, regulations for pharmaceutical waste disposal. Always consult your state's environmental protection agency for specific requirements.[2]

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a research or laboratory setting.

Step 1: Waste Identification and Classification

  • Hazardous vs. Non-Hazardous: Determine if the this compound waste is considered hazardous. While the SDS for some forms of Danofloxacin do not classify it as a hazardous substance according to Regulation (EC) No. 1272/2008, it is often prudent to handle research chemicals as hazardous waste unless explicitly stated otherwise by your institution's environmental health and safety (EHS) office.[1] Danofloxacin has been noted to be harmful to aquatic life with long-lasting effects.[6][7]

  • Consult EHS: Your institution's EHS office is the primary resource for waste classification and disposal procedures. They will provide guidance based on federal, state, and local regulations.

Step 2: Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including pure compound, contaminated materials (e.g., gloves, weigh boats, paper towels), and solutions.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.

Step 3: Disposal through a Licensed Contractor

  • Professional Disposal: The recommended method for disposing of this compound is through a licensed hazardous material disposal company. Your institution's EHS office will have a contract with a certified vendor for the pickup and disposal of chemical waste.

  • Incineration: Incineration at a permitted treatment facility is a common and required method for treating hazardous pharmaceutical waste.[3][4]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound in sanitary sewers, storm sewers, or landfills.

    • DO NOT flush the compound down the drain.[1][3]

    • DO NOT mix with other waste streams unless specifically instructed to do so by your EHS office.

IV. Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards & Handling Precautions consult_sds->identify_hazards consult_ehs Consult Institutional EHS Office for Classification identify_hazards->consult_ehs is_hazardous Classified as Hazardous Waste? consult_ehs->is_hazardous collect_hazardous Collect in Labeled Hazardous Waste Container is_hazardous->collect_hazardous Yes non_hazardous_protocol Follow Institutional Protocol for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_protocol No store_waste Store in Satellite Accumulation Area collect_hazardous->store_waste arrange_pickup Arrange for Pickup by Licensed Waste Contractor store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end non_hazardous_protocol->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.